Chloro(3,4-dimethylphenyl)dimethylsilane
Description
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Structure
3D Structure
Properties
CAS No. |
42297-21-2 |
|---|---|
Molecular Formula |
C10H15ClSi |
Molecular Weight |
198.76 g/mol |
IUPAC Name |
chloro-(3,4-dimethylphenyl)-dimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-5-6-10(7-9(8)2)12(3,4)11/h5-7H,1-4H3 |
InChI Key |
PQUBNRNAFINGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[Si](C)(C)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Role of (Chloromethyl)dimethylphenylsilane in Synthesis
An In-depth Technical Guide to Aryldimethylchlorosilanes: Spotlight on (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8)
A Note on Scope: Initial research for Chloro(3,4-dimethylphenyl)dimethylsilane (CAS 42297-21-2) revealed a significant scarcity of publicly available technical data. To provide a comprehensive and valuable guide for researchers in the field of organosilicon chemistry, this document will focus on the well-characterized, structurally analogous, and synthetically versatile reagent, (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8) . The principles of reactivity, handling, and application discussed herein offer a robust framework for understanding the broader class of aryldimethylchlorosilane compounds.
(Chloromethyl)dimethylphenylsilane is a bifunctional organosilicon compound that has carved a niche as a valuable synthetic intermediate.[1][2] Its utility stems from the presence of two distinct reactive sites: the silicon-chlorine bond, which is susceptible to nucleophilic attack, and the carbon-chlorine bond of the chloromethyl group, which allows for a range of substitution and coupling reactions.
First reported in 1949, its initial application was as a precursor to its corresponding Grignard reagent.[2] Since then, its role has expanded significantly, finding use in heteroatom and carbon alkylation, and as a key starting material for other valuable organometallic reagents.[1][2] For drug development professionals, its most compelling feature is the ability of the phenyldimethylsilyl group to function as a "masked hydroxyl group" through a process known as the Fleming oxidation.[1][2] This unique property distinguishes it from simpler analogs like (chloromethyl)trimethylsilane and provides a strategic advantage in complex molecule synthesis.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of (Chloromethyl)dimethylphenylsilane are summarized below.
| Property | Value | Source |
| CAS Number | 1833-51-8 | [2][3] |
| Molecular Formula | C₉H₁₃ClSi | [2][3] |
| Molecular Weight | 184.74 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 106-107 °C at 15 mmHg | [2] |
| Density | 1.024 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.520 | [2] |
| Flash Point | 196 °F (91.1 °C) | [1][2] |
| SMILES | C(CCl)C1=CC=CC=C1 | [4] |
| InChIKey | RJCTVFQQNCNBHG-UHFFFAOYSA-N | [2][3] |
Characterization of (Chloromethyl)dimethylphenylsilane is typically achieved through standard spectroscopic methods. The NIST Chemistry WebBook provides reference infrared (IR) spectra.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and mass spectrometry are also essential for confirming purity and structure.[4]
Synthesis and Purification
The synthesis of functionalized chlorosilanes often involves the reaction of a Grignard reagent with a di- or trichlorosilane. A plausible and widely applicable method for preparing compounds like (Chloromethyl)dimethylphenylsilane involves the reaction of phenylmagnesium bromide with (chloromethyl)methyldichlorosilane. This approach provides a controlled introduction of the phenyl group onto the silicon center.
General Synthetic Protocol (Adapted from Analogous Grignard Reactions)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert nitrogen atmosphere, magnesium turnings are placed in anhydrous diethyl ether or THF. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is transferred to a separate flask and cooled in an ice bath. A solution of (chloromethyl)methyldichlorosilane in the same anhydrous solvent is added dropwise, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The rationale for this step-wise, temperature-controlled addition is to manage the exothermicity of the reaction and prevent undesirable side reactions.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous phase is extracted with ethyl acetate or diethyl ether.[5]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (Chloromethyl)dimethylphenylsilane.[5]
Core Reactivity and Applications in Drug Development
The synthetic power of (Chloromethyl)dimethylphenylsilane lies in its dual reactivity, which allows for its strategic incorporation into molecular scaffolds.
Precursor to the SMOM Protecting Group
A significant application is its use as a precursor for (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl), a robust protecting group for hydroxyl functions.[1] This transformation leverages the reactivity of the Si-Cl bond, which is not present in the final protecting group, showcasing a sophisticated use of the reagent's bifunctionality.
Caption: Synthesis and application of the SMOM protecting group.
C-Alkylation and the Masked Hydroxyl Group
The chloromethyl moiety can be used to install a silylmethyl group onto various carbon nucleophiles, including terminal alkynes, malonic esters, and imines.[2] The true elegance of this method is realized when combined with the Fleming oxidation. The phenyl group on the silicon can be selectively cleaved and replaced with a hydroxyl group under oxidative conditions. This allows the PhMe₂SiCH₂- group to serve as a stable, non-polar equivalent of a protected hydroxymethyl group (⁻CH₂OH).
This two-step sequence—alkylation followed by oxidation—is a powerful tool for introducing a primary alcohol into a molecule at a late stage, a common challenge in drug development.
Caption: Workflow for using the reagent as a masked hydroxyl group.
Safety, Handling, and Storage
As with all reactive chlorosilanes, proper handling of (Chloromethyl)dimethylphenylsilane is critical for ensuring laboratory safety.
-
Hazards: The compound is classified as an irritant.[1] GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Work should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: (Chloromethyl)dimethylphenylsilane is sensitive to moisture.[7] It will slowly react with water or protic solvents to form the corresponding silanol and hydrochloric acid.[9] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] Recommended storage temperatures are often in the range of 2-8°C.[2]
Conclusion
While superficially a simple bifunctional molecule, (Chloromethyl)dimethylphenylsilane provides a remarkable level of synthetic flexibility. Its utility as a precursor to the SMOM protecting group and, more significantly, its role as a masked hydroxymethyl group via the Fleming oxidation, make it a valuable reagent for researchers in organic synthesis and drug discovery. A disciplined approach to handling and storage, cognizant of its moisture sensitivity and irritant properties, will enable its safe and effective application in the laboratory.
References
-
ResearchGate. Chloro(4‐methoxyphenyl)dimethylsilane. Retrieved from [Link]
-
ChemBK. Chloro(dimethyl)(4-phenylbutyl)silane. Retrieved from [Link]
-
PubChem. (Chloromethyl)dimethylphenylsilane | C9H13ClSi | CID 74598. Retrieved from [Link]
- Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
NIST. Silane, (chloromethyl)dimethylphenyl-. Retrieved from [Link]
- Google Patents. JPH03109389A - Production of bis(3,4-dimethylphenyl)dimethylsilane.
-
Chemtek, Inc. Decoding SDS Section 7: Handling and Storage. Retrieved from [Link]
-
Eljarrat, A. Section 7 of Safety Data Sheets – Handling and Storage. Retrieved from [Link]
-
Elsevier Science S.A. Synthesis and enantioselective enzymatic hydrolysis of rac-dimethylphenyl[l-(phenylacetamido)ethyl]silane. Retrieved from [Link]
Sources
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- 2. CHLOROMETHYLDIMETHYLPHENYLSILANE | 1833-51-8 [chemicalbook.com]
- 3. Silane, (chloromethyl)dimethylphenyl- [webbook.nist.gov]
- 4. (Chloromethyl)dimethylphenylsilane | C9H13ClSi | CID 74598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
(3,4-Xylyl)dimethylchlorosilane: Structural Analysis and Technical Dossier
The following technical guide details the structural and physicochemical properties of (3,4-Xylyl)dimethylchlorosilane , a specialized organosilicon reagent. This document is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the context of protective group chemistry and surface modification.
Executive Summary
(3,4-Xylyl)dimethylchlorosilane (Systematic name: Chloro(3,4-dimethylphenyl)dimethylsilane ) is an organochlorosilane featuring a sterically defined 3,4-dimethylphenyl moiety attached to a reactive dimethylchlorosilyl center. Unlike the more common phenyldimethylchlorosilane, the 3,4-xylyl variant introduces additional lipophilicity and steric bulk due to the ortho- and meta-methyl substituents on the aromatic ring relative to the silicon attachment point (position 1). It serves primarily as a silylating agent for alcohols and amines, offering a unique balance between stability and lability for protecting group strategies, or as a precursor for functionalized siloxane polymers.
Molecular Architecture
The molecule consists of a central silicon atom bonded to:
-
One Chlorine (Cl) atom (the reactive leaving group).
-
Two Methyl (CH₃) groups (providing the "dimethyl" character).
-
One 3,4-Dimethylphenyl group (the "3,4-xylyl" steric/lipophilic handle).[1]
Structural Data
| Parameter | Value |
| IUPAC Name | Chloro(3,4-dimethylphenyl)dimethylsilane |
| Molecular Formula | C₁₀H₁₅ClSi |
| Molecular Weight | 198.77 g/mol |
| SMILES | C(Cl)c1ccc(C)c(C)c1 |
| Element Count | C: 10, H: 15, Cl: 1, Si: 1 |
| Isomeric Note | Distinct from 2,4-, 2,5-, 2,6-, and 3,5-xylyl isomers.[2][3][4][5] The 3,4-substitution pattern places methyl groups at the meta and para positions relative to the silicon if attached at C1, or meta/para relative to each other. |
Visual Connectivity (Graphviz)
The following diagram illustrates the connectivity and steric environment of the silicon center.
Figure 1: Connectivity diagram showing the reactive Si-Cl bond and the steric bulk of the 3,4-dimethylphenyl group.
Physicochemical Profile
While specific experimental data for the 3,4-isomer is often proprietary or found in batch-specific certificates, its properties can be reliably interpolated from the homologous series of aryldimethylchlorosilanes (e.g., PhMe₂SiCl).
| Property | Value / Estimate | Rationale |
| Physical State | Colorless to straw liquid | Standard for monomeric arylsilanes. |
| Boiling Point | ~205–215 °C (at 760 mmHg) | PhMe₂SiCl boils at 192–193 °C. The addition of two methyl groups (+28 Da) typically raises BP by 15–25 °C. |
| Density | ~0.98 – 1.01 g/mL | Slightly less dense than PhMe₂SiCl (1.02 g/mL) due to the increased molar volume of methyl groups. |
| Hydrolytic Sensitivity | High | Reacts rapidly with moisture to release HCl and form the disiloxane dimer. |
| Refractive Index | ~1.51 | Estimated based on aromatic silane trends. |
Synthesis & Handling Protocols
Since (3,4-Xylyl)dimethylchlorosilane is not a commodity chemical like TMSCl, it is frequently synthesized in situ or on-demand via the Grignard route.
Synthetic Pathway: Grignard Addition
The most robust method involves the nucleophilic attack of 3,4-dimethylphenylmagnesium bromide on dimethyldichlorosilane.
Reaction:
Experimental Workflow (Step-by-Step)
-
Reagent Preparation:
-
Generate the Grignard reagent from 4-bromo-o-xylene (1.0 equiv) and Magnesium turnings (1.1 equiv) in anhydrous THF. Initiate with iodine or dibromoethane if necessary.
-
-
Addition:
-
Cool a solution of Dimethyldichlorosilane (DMDCS, 2.0–3.0 equiv) in THF to 0°C. Note: Excess DMDCS is critical to prevent double substitution (formation of bis(xylyl)silane).
-
Add the Grignard solution dropwise to the DMDCS solution over 1 hour.
-
-
Workup:
-
Reflux for 2–4 hours to ensure completion.
-
Filter off magnesium salts under inert atmosphere (Argon/Nitrogen).
-
Remove solvent and excess DMDCS via distillation at ambient pressure.
-
-
Purification:
-
Distill the product under reduced pressure (vacuum distillation) to isolate the pure chlorosilane.
-
Process Visualization
Figure 2: Grignard-mediated synthesis pathway ensuring mono-substitution at the silicon center.
Application Logic & Analytical Data
Why use (3,4-Xylyl)dimethylchlorosilane?
-
Enhanced Lipophilicity: The xylyl group increases the logP of the protected substrate compared to a standard phenyl group, aiding in the purification of polar molecules.
-
NMR Diagnostic Handle: The two aromatic methyl groups provide distinct singlets in ¹H NMR (approx.
2.2–2.3 ppm) and carbons in ¹³C NMR, useful for tracking reaction progress. -
Steric Modulation: It offers a steric environment intermediate between Phenyldimethylsilyl and TBDMS (tert-butyldimethylsilyl), potentially allowing for selective deprotection tuning.
Expected Analytical Signatures
-
¹H NMR (CDCl₃, 400 MHz):
- 0.45 ppm (s, 6H, Si-Me ₂)
- 2.25 ppm (s, 3H, Ar-Me )
- 2.28 ppm (s, 3H, Ar-Me )
- 7.1–7.4 ppm (m, 3H, Ar-H )
-
²⁹Si NMR:
-
Expected shift around +15 to +25 ppm (typical for Ar-SiMe₂-Cl).
-
References
-
General Organosilicon Synthesis: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. Link
-
Grignard Reagent Preparation: Knochel, P., et al. (2018). "Preparation of Grignard Reagents for Organic Synthesis." Organic Reactions. Link
-
Silyl Protecting Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link
-
Properties of Chlorosilanes: Gelest Inc. "Reactive Silicon Compounds Catalog." Link
Sources
- 1. ea.gov.om [ea.gov.om]
- 2. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 4. US20050070730A1 - Production processes for triorganomonoalkoxysilanes and triorganomonochlorosilanes - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
3,4-Dimethylphenyl Dimethyl Chlorosilane (3,4-DMPDMCS): An In-Depth Technical Guide to SDS Parameters, Handling, and Applications
Executive Summary
In modern drug development and complex organic synthesis, organosilicon compounds are indispensable as sterically tunable protecting groups and lipophilic modifiers[1]. 3,4-Dimethylphenyl dimethyl chlorosilane (3,4-DMPDMCS) is a highly specialized, sterically hindered silylating agent. While its bulky 3,4-dimethylphenyl moiety provides superior stability against premature cleavage compared to standard trimethylsilyl (TMS) groups, its reactive silicon-chlorine (Si–Cl) bond dictates stringent handling requirements.
This whitepaper synthesizes the physicochemical properties, structural causality of its hazards, and self-validating experimental protocols required to safely and effectively utilize 3,4-DMPDMCS. By understanding the fundamental mechanisms that drive its Safety Data Sheet (SDS) classifications, researchers can design inherently safer and more efficient synthetic workflows.
Physicochemical Profiling & Structural Causality
To understand the SDS of 3,4-DMPDMCS, one must first analyze its molecular architecture. The compound features an electrophilic silicon center bonded to a highly electronegative chlorine atom, creating a strongly polarized Si–Cl bond[2].
The Hydrolysis Mechanism
The primary hazard of 3,4-DMPDMCS—and the driving force behind its GHS classifications—is its rapid, exothermic hydrolysis upon contact with moisture. This reaction proceeds via a stepwise
-
Nucleophilic Attack: An ambient water molecule acts as a nucleophile, attacking the electrophilic silicon atom to form an unstable pentacoordinate intermediate.
-
HCl Elimination: The intermediate rapidly collapses, eliminating a molecule of hydrogen chloride (HCl) gas and forming a silanol (Si–OH).
-
Condensation: The resulting silanols can undergo intermolecular condensation to form stable, inactive disiloxanes (Si–O–Si), releasing additional water that propagates further degradation[2].
Hydrolysis mechanism of 3,4-DMPDMCS leading to HCl generation and siloxane condensation.
Toxicological Rationale
The acute toxicity and corrosive nature of 3,4-DMPDMCS are qualitatively and quantitatively linked to the molar equivalents of HCl released during hydrolysis[3]. When the liquid contacts skin or mucous membranes, the physiological moisture drives the hydrolysis reaction, generating localized, highly concentrated hydrochloric acid. This causes rapid coagulative necrosis, justifying its Skin Corrosion Category 1B classification.
Core SDS Parameters & Hazard Mitigation
A comprehensive understanding of the SDS requires translating static data into dynamic engineering controls. Table 1 summarizes the critical parameters for 3,4-DMPDMCS, extrapolated from analogous chlorodimethylphenylsilanes.
Table 1: Key Physicochemical and Hazard Data for 3,4-DMPDMCS
| Parameter | Value / Classification | Causality & Laboratory Implication |
| Molecular Formula | Determines stoichiometric calculations for API protection. | |
| GHS Classification | Skin Corr. 1B (H314)Eye Dam. 1 (H318) | Causality: In-situ HCl generation upon tissue contact.Action: Mandates face shields, heavy-duty nitrile/neoprene gloves, and fume hood use. |
| Physical State | Clear, colorless to pale yellow liquid | Action: Visual inspection required. Cloudiness indicates premature hydrolysis (siloxane formation). |
| Reactivity | Reacts violently with water/alcohols | Causality: Polarized Si-Cl bond[2].Action: Store under inert gas (Argon/Nitrogen). Use Schlenk techniques. |
| Incompatible Materials | Strong bases, oxidizing agents, protic solvents | Exothermic degradation. Must be quenched with weak aqueous bases (e.g., |
Self-Validating Experimental Protocols
In drug development, protecting an Active Pharmaceutical Ingredient (API) with 3,4-DMPDMCS requires a self-validating system. The protocol below utilizes an amine base (e.g., Imidazole or Triethylamine) which serves a dual mechanistic purpose:
-
Catalysis: It forms a highly reactive
-silylimidazolium intermediate, accelerating the transfer of the silyl group to the API. -
Validation: It acts as an acid scavenger. The formation of a visible, insoluble amine hydrochloride salt (
) provides immediate, visual confirmation that the Si–Cl bond has been successfully cleaved and the reaction is proceeding.
Protocol: Anhydrous Silylation of an API
Prerequisites: All glassware must be oven-dried at 120°C for >4 hours and cooled under a continuous stream of ultra-high purity (UHP) Argon.
-
Reactor Preparation: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.
-
Substrate Dissolution: Dissolve 1.0 equivalent of the target API (containing a free hydroxyl or amine group) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4].
-
Base Addition: Add 2.0 to 2.5 equivalents of anhydrous Imidazole. Stir until complete dissolution is achieved.
-
Reagent Addition (The Critical Step): Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the silylation. Using a gas-tight syringe, add 1.2 equivalents of 3,4-DMPDMCS dropwise.
-
Self-Validation Checkpoint: A white precipitate (Imidazole hydrochloride) should begin forming immediately, confirming the active displacement of the chloride leaving group.
-
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) until the API is fully consumed.
-
Controlled Quench: Carefully add a saturated aqueous solution of Sodium Bicarbonate (
). This neutralizes any unreacted 3,4-DMPDMCS and dissolved HCl, preventing the acidic cleavage of the newly formed protecting group during workup. -
Extraction: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step-by-step anhydrous silylation workflow for API protection using 3,4-DMPDMCS.
Emergency Response & Spill Management
Due to the rapid generation of HCl[3], spill management must prioritize neutralization over simple absorption.
-
Small Spills (< 50 mL): Cover immediately with dry, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use water. Carefully sweep into a chemical waste container and transport to a fume hood. Neutralize slowly with a dilute alkaline solution (e.g., sodium carbonate).
-
Skin Exposure: The SDS mandates immediate action. Wipe off excess chemical with a dry cloth before flushing with copious amounts of water. Applying water directly to the neat chemical on the skin will trigger an exothermic hydrolysis reaction, exacerbating thermal and chemical burns.
References
-
Grokipedia. Chlorosilane. Retrieved from [Link]
-
National Research Council. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (2012). Retrieved from[Link]
-
MDPI. New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations. Retrieved from[Link]
Sources
Architectural Isomerism in Silane Surface Chemistry: 3,4-Xylyl vs. 3,5-Xylyl Chlorosilanes
Topic: Difference between 3,4-xylyl and 3,5-xylyl chlorosilanes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise world of surface modification and chromatographic separations, the distinction between 3,4-xylyl (3,4-dimethylphenyl) and 3,5-xylyl (3,5-dimethylphenyl) chlorosilanes is not merely one of nomenclature, but of molecular architecture .
While both are dimethyl-substituted phenylsilanes used to modify silica surfaces, the 3,5-xylyl isomer has emerged as the industry standard for "shape selectivity." Its meta-meta substitution pattern creates a symmetrical "steric slot" capable of discriminating between rigid structural isomers (e.g., tocopherols, PAHs). In contrast, the 3,4-xylyl isomer , derived from ortho-xylene, presents an asymmetrical, sterically crowded face that often acts as a non-specific hydrophobic shield rather than a selective receptor.
This guide details the physicochemical differences, synthesis pathways, and mechanistic implications of these two isomers, providing a roadmap for their application in high-performance liquid chromatography (HPLC) and organic synthesis.
Molecular Architecture & Electronic Properties
The fundamental difference lies in the spatial arrangement of the methyl groups relative to the silyl anchor point. This geometry dictates the "interaction volume" available to an analyte.
Structural Comparison
| Feature | 3,5-Xylyl Chlorosilane | 3,4-Xylyl Chlorosilane |
| IUPAC Name | (3,5-Dimethylphenyl)chlorosilane | (3,4-Dimethylphenyl)chlorosilane |
| Substitution Pattern | Meta, Meta (relative to Si) | Meta, Para (relative to Si) |
| Symmetry | High ( | Low (Asymmetric) |
| Steric Profile | "The Caliper" : Open para-position creates a defined cleft between the 3- and 5-methyls. | "The Shield" : Para-methyl blocks deep penetration; 3-methyl adds lateral bulk. |
| Electronic Effect | Inductive donation from two meta-methyls increases electron density at the ortho and para positions. | Inductive donation from meta and para positions creates a complex, asymmetric |
The "Steric Slot" Mechanism
The utility of the 3,5-xylyl ligand in chromatography stems from its symmetry. When bonded to silica, the 3- and 5-methyl groups act as "walls," while the open 4-position (para) allows planar analytes to slot in between the methyls, engaging in strong
Conversely, the 3,4-xylyl ligand has a methyl group at the 4-position. This acts as a "lid," preventing analytes from approaching the phenyl ring closely from the "top." This reduces the specificity of
Synthesis & Manufacturing Protocols
The synthesis of both isomers follows a Grignard-mediated alkylation of a chlorosilane precursor (typically silicon tetrachloride or methyltrichlorosilane).
Reaction Pathway
The synthesis requires strict anhydrous conditions to prevent self-polymerization of the chlorosilane product.
Figure 1: General synthesis pathway for xylyl chlorosilanes via Grignard reagent. The steric bulk of the aryl group dictates the reaction rate.
Critical Synthesis Nuances
-
3,5-Xylyl Synthesis: Derived from 1-bromo-3,5-dimethylbenzene. The symmetry of the precursor ensures no isomeric mixtures are formed during the Grignard formation. The 2- and 6-positions (ortho to the bromide) are open, allowing facile attack on the silicon center.
-
3,4-Xylyl Synthesis: Derived from 4-bromo-o-xylene. The steric environment is more crowded due to the ortho-methyl group (relative to the bromide in the precursor). This can lead to slower reaction kinetics and a higher propensity for Wurtz coupling side reactions if temperature is not strictly controlled.
Application in Chromatography (HPLC)[1]
This is the primary domain where the difference between the two isomers becomes functional.
Separation of Structural Isomers (The Tocopherol Case)
The separation of
-
C18 Phases: Often fail to separate them (co-elution) because hydrophobicity is identical.
-
3,5-Xylyl Phases: The "molecular caliper" effect allows the phase to distinguish the subtle shape difference. The 3,5-ligand's planar slot preferentially retains the isomer that can fit best, providing baseline resolution.
-
3,4-Xylyl Phases: Lacking the symmetrical slot, these phases typically show poor selectivity (
) for such critical pairs, behaving similarly to standard phenyl-hexyl phases.
Selectivity Data Comparison
| Parameter | 3,5-Xylyl Phase | 3,4-Xylyl Phase | Standard C18 |
| Shape Selectivity ( | High (> 1.5) | Low (~ 1.1) | Low (~ 1.0) |
| Strong (Accessible Ring) | Moderate (Sterically Hindered) | None | |
| Primary Use Case | Isomer separation, PAHs, Tocopherols | General purpose aromatic (Rare) | General Hydrophobic |
Experimental Protocol: Surface Modification of Silica
For researchers synthesizing their own stationary phases, the following protocol ensures high ligand density.
Materials
-
Silica: High purity, spherical (e.g., 5
m, 100 Å pore size), dried at 150°C for 24h. -
Silane: 3,5-Dimethylphenylchlorosilane (or 3,4- isomer for comparison).
-
Solvent: Anhydrous Toluene.
-
Scavenger: Pyridine or Imidazole (to neutralize HCl).
Workflow
-
Slurry Preparation: Suspend 5.0 g of dried silica in 50 mL anhydrous toluene. Sonicate for 10 mins to disperse aggregates.
-
Reagent Addition: Under
atmosphere, add 1.2 equivalents (relative to surface silanols, ~8 mol/ ) of the chosen xylyl chlorosilane and 1.5 equivalents of pyridine. -
Reflux: Heat to reflux (110°C) for 12–24 hours. Note: The 3,4-isomer may require longer reaction times due to steric hindrance at the silicon attachment point.
-
Washing: Filter and wash sequentially with toluene, dichloromethane, methanol, and water to remove salts and unreacted silane.
-
End-capping (Optional): React with trimethylchlorosilane (TMS-Cl) to block residual silanols.
Figure 2: Mechanistic difference in analyte interaction. The 3,5-isomer facilitates "slotting," while the 3,4-isomer creates a steric barrier.
References
-
Tocopherol Separation: Abidi, S. L. (2000). Chromatographic analysis of tocol-derived lipid antioxidants. Journal of Chromatography A, 881(1-2), 197-216. Link
-
Stationary Phase Selectivity: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Bonded Phase Selectivity).
-
Chlorosilane Safety: National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press. Link
-
Xylyl Synthesis Reagents: PubChem. (n.d.). 3,5-Dimethylphenylmagnesium bromide. National Center for Biotechnology Information. Link
-
Isomer Comparison: Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
Sources
Technical Guide: Physical & Chemical Properties of Dimethyl(3,4-dimethylphenyl)chlorosilane
[1]
Executive Summary
Dimethyl(3,4-dimethylphenyl)chlorosilane (often referred to as 3,4-Xylyldimethylchlorosilane ) is an organosilicon compound belonging to the class of arylchlorosilanes.[1][2] It serves as a specialized silylating agent and intermediate in organic synthesis and materials science.[1][3] Unlike the more common trimethylchlorosilane (TMSCl) or phenyldimethylchlorosilane (DMPSCl), this compound incorporates a 3,4-dimethyl-substituted phenyl ring.[1] This structural modification introduces specific electronic and lipophilic properties—enhanced by the inductive effect of the methyl groups—without the extreme steric hindrance associated with 2,6-substituted (mesityl) analogs.[1]
This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and handling protocols for researchers in drug development and surface chemistry.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The compound is an aryl-substituted chlorosilane where the silicon center is bonded to two methyl groups, one chlorine atom, and a phenyl ring substituted at the 3 and 4 positions with methyl groups.[1]
| Attribute | Detail |
| IUPAC Name | Chloro(3,4-dimethylphenyl)dimethylsilane |
| Common Synonyms | 3,4-Xylyldimethylchlorosilane; (3,4-Dimethylphenyl)dimethylsilyl chloride |
| Molecular Formula | C₁₀H₁₅ClSi |
| Molecular Weight | 198.77 g/mol |
| SMILES | Cc1ccc(cc1C)(C)Cl |
| Structural Class | Arylchlorosilane / Silylating Agent |
| CAS Registry | Referenced in Patent US20050070730A1 (Not widely listed in public catalogs; analogous to CAS 768-33-2) |
Structural Implications[1][5][6]
-
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating (+I effect).[1] This increases the electron density on the silicon atom relative to the unsubstituted phenyldimethylchlorosilane.[1] Consequently, the Si–Cl bond is slightly more polarized, potentially increasing reactivity toward nucleophiles, while the resulting silyl ethers (Si–O–R) are more resistant to acid hydrolysis due to the stabilized carbocation character in transition states.[1]
-
Steric Effects: Substitution at the 3,4-positions (meta/para) avoids the severe steric crowding of the silicon center seen in 2,6-xylyl or mesityl derivatives.[1] This allows for efficient silylation of secondary alcohols while providing greater lipophilicity than the phenyl analog.[1]
Part 2: Physical Properties Matrix[1]
Note: Specific experimental values for this isomer are proprietary or sparse in open literature. The values below are derived from homologous series analysis (Phenyldimethylchlorosilane) and patent data for close analogs.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | At 25°C, 1 atm |
| Appearance | Clear, colorless to pale yellow | May darken upon storage due to trace hydrolysis |
| Boiling Point (Atm) | 215 – 225 °C (Estimated) | Extrapolated from Phenyldimethylchlorosilane (192°C) |
| Boiling Point (Reduced) | 100 – 105 °C | At 12 mmHg (Based on vinyl-xylyl analog data) |
| Density | 1.01 – 1.02 g/mL | At 25°C (Slightly lower than PhMe₂SiCl due to methyl volume) |
| Refractive Index ( | 1.510 – 1.515 | Estimated |
| Flash Point | > 80 °C | Closed Cup (Estimated) |
| Hydrolytic Stability | Low (Reacts violently with water) | Generates HCl gas and siloxanes |
| Solubility | Miscible | THF, Diethyl Ether, Dichloromethane, Toluene, Hexane |
Part 3: Synthesis & Purification Protocols[1]
The most robust synthesis method for dimethyl(3,4-dimethylphenyl)chlorosilane is the Grignard route , coupling the arylmagnesium bromide with dimethyldichlorosilane.[1] This method offers higher specificity than direct synthesis (Rochow process) for this specific isomer.[1]
Protocol: Grignard Synthesis[1][4]
Reagents:
-
4-Bromo-o-xylene (3,4-Dimethylbromobenzene)[1]
-
Magnesium turnings (activated)
-
Dimethyldichlorosilane (DMDCS) - Excess required to prevent disubstitution[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]
Workflow:
-
Activation: Flame-dry all glassware under Argon flow. Activate Mg turnings with a crystal of iodine.[1]
-
Grignard Formation: Add 4-bromo-o-xylene dropwise to Mg/THF at reflux to generate 3,4-dimethylphenylmagnesium bromide.[1]
-
Coupling: Cool the Grignard solution to 0°C. Cannulate it slowly into a solution of excess dimethyldichlorosilane (2-3 equivalents) in THF. Crucial: Adding the Grignard to the silane favors the mono-substituted product.[1]
-
Work-up: Filter off Magnesium salts (MgClBr) under inert atmosphere. Remove solvent and excess DMDCS via rotary evaporation.[1]
-
Purification: Perform fractional distillation under reduced pressure (vacuum line recommended) to isolate the product from trace bis(3,4-dimethylphenyl)dimethylsilane.
Figure 1: Grignard-based synthesis pathway prioritizing mono-substitution via inverse addition.[1]
Part 4: Reactivity & Applications in Drug Development[1]
Silyl Protecting Group
In medicinal chemistry, this compound is used to protect hydroxyl groups.[1] The (3,4-dimethylphenyl)dimethylsilyl (3,4-DMPS) group offers a unique stability profile:
-
Acid Stability: More stable than TMS (Trimethylsilyl) and TES (Triethylsilyl) ethers due to the steric bulk of the aryl group and the inductive stabilization from the methyls.[1]
-
Deprotection: Can be cleaved using Fluoride sources (TBAF) or strong acids, allowing for orthogonal protection strategies alongside acid-labile groups like Boc or acetals.[1]
Surface Modification (Hydrophobicity)
The compound reacts with surface silanols (Si-OH) on glass, silica, or metal oxides to form a hydrophobic monolayer.[1]
-
Mechanism: The Si-Cl bond hydrolyzes or reacts directly with surface -OH, releasing HCl.[1]
-
Result: The 3,4-dimethylphenyl moiety projects outward, creating a lipophilic surface that interacts via pi-stacking (aromatic) and van der Waals forces (methyls).[1] This is useful in HPLC column packing (phenyl-hexyl phases) to separate analytes based on pi-pi interactions.[1]
Figure 2: General reactivity mechanism for silylation of alcohols or surface silanols.
Part 5: Handling & Safety Protocols
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (H314).[1]
-
Reacts with Water: Releases Hydrogen Chloride (HCl) gas.[1]
Storage Requirements:
-
Store under inert atmosphere (Nitrogen or Argon).[1]
-
Keep in a cool, dry, well-ventilated place.[1]
-
Caps must be sealed with Parafilm or Teflon tape to prevent moisture ingress.[1]
Spill Management:
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (General reference for aryl-chlorosilane properties and reactivity). Link
-
Sigma-Aldrich. Chloro(dimethyl)phenylsilane Product Specification (CAS 768-33-2).[1] (Used as comparative baseline for physical properties).[1] Link
-
Patent US20050070730A1. Production processes for triorganomonoalkoxysilanes and triorganomonochlorosilanes.[1] (Cites 3,4-xylyldimethylchlorosilane as a specific embodiment). Link
Sources
- 1. US20050070730A1 - Production processes for triorganomonoalkoxysilanes and triorganomonochlorosilanes - Google Patents [patents.google.com]
- 2. JP4411077B2 - Method for producing triorgano-monoalkoxysilane and method for producing triorgano-monochlorosilane - Google Patents [patents.google.com]
- 3. entegris.com [entegris.com]
- 4. US20050070730A1 - Production processes for triorganomonoalkoxysilanes and triorganomonochlorosilanes - Google Patents [patents.google.com]
Chloro(3,4-dimethylphenyl)dimethylsilane: A Comprehensive Guide to Physicochemical Profiling and Silylation Workflows
Executive Summary
In the landscape of advanced organic synthesis and drug development, organosilanes serve as indispensable tools for protecting group chemistry and lipophilicity modification. Chloro(3,4-dimethylphenyl)dimethylsilane (Chemical Formula: C₁₀H₁₅ClSi; MW: 198.77 g/mol ) is a highly specialized silylating agent. Due to the unique steric bulk and electronic properties of the 3,4-dimethylphenyl moiety, it is increasingly evaluated for modifying the pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1].
This technical whitepaper provides an in-depth analysis of the compound's core physicochemical metrics—density and refractive index . As a Senior Application Scientist, I will outline not only the quantitative data but the mechanistic causality behind these metrics, demonstrating how they dictate quality control (QC) and downstream QSAR (Quantitative Structure-Activity Relationship) predictions.
Chemical Architecture & Application Paradigm
The synthesis of chloro(3,4-dimethylphenyl)dimethylsilane typically involves the inverse addition of 4-lithio-o-xylene to dichlorodimethylsilane under strictly anhydrous conditions[2] . The resulting compound features a highly reactive silicon-chlorine (Si–Cl) bond, which undergoes rapid nucleophilic substitution with alcohols, amines, or carboxylic acids.
In drug development, attaching a (3,4-dimethylphenyl)dimethylsilyl group to a hydrophilic API drastically increases its lipid solubility. This modification is critical for enhancing blood-brain barrier (BBB) penetration or cellular membrane permeability. However, the success of this silylation depends entirely on the purity and exact stoichiometric dosing of the silane precursor—parameters directly governed by its density and refractive index.
Physicochemical Profiling: Density and Refractive Index
Because exact empirical constants for chloro(3,4-dimethylphenyl)dimethylsilane are sparsely documented in primary open literature, its physicochemical profile is rigorously extrapolated from its structural isomers (e.g., phenethyldimethylchlorosilane) and homologous arylsilanes[3].
Table 1: Comparative Physicochemical Properties of C₁₀H₁₅ClSi Isomers and Homologs
| Compound | Molecular Weight ( g/mol ) | Density ( | Refractive Index ( |
| Chloro(3,4-dimethylphenyl)dimethylsilane | 198.77 | ~1.01 (Predicted) | ~1.518 (Predicted) |
| Phenethyldimethylchlorosilane[3] | 198.77 | 0.999 | 1.5185 |
| p-Tolyldimethylchlorosilane | 184.74 | 1.000 | 1.5120 |
| Chlorodimethylphenylsilane | 170.71 | 1.032 | 1.5080 |
*Predicted values are derived from homologous series extrapolation. The addition of methyl groups to the aromatic ring slightly decreases the packing density compared to the unsubstituted phenyl ring, while increasing the overall electronic polarizability (refractive index).
Mechanistic Causality: The Lorentz-Lorenz Relationship
Why do drug development professionals care about the refractive index and density of a raw silylating agent? The answer lies in Molar Refractivity (
-
Density (
) : Dictates the free volume and packing fraction of the liquid. In continuous flow synthesis, highly precise density values are required to convert mass to volume for automated stoichiometric injection. -
Refractive Index (
) : Represents the ratio of the speed of light in a vacuum to that in the substance. It is highly sensitive to the polarizable -electrons of the 3,4-dimethylphenyl ring and the electron density around the silicon atom.
The Causality: By measuring
Self-Validating Experimental Methodologies
Chlorosilanes are acutely sensitive to atmospheric moisture, rapidly hydrolyzing to silanols and condensing into siloxanes while evolving HCl gas. Therefore, standard measurement protocols must be adapted into self-validating systems that detect degradation in real-time.
Protocol A: High-Precision Density Determination
Method: Oscillating U-Tube Densitometry (Adapted from ASTM D4052 ). Causality: The oscillation frequency of a borosilicate glass U-tube changes based on the mass of the injected fluid.
-
Preparation: Flush the U-tube with anhydrous hexane, followed by anhydrous acetone. Dry with a desiccated argon stream.
-
Calibration: Calibrate the instrument using degassed ultra-pure water and dry air at exactly 20.00 ± 0.01 °C.
-
Sample Introduction: Using a gas-tight syringe purged with nitrogen, inject 1.5 mL of chloro(3,4-dimethylphenyl)dimethylsilane into the U-tube.
-
Self-Validation (The Integrity Check): Record the density in triplicate over 15 minutes.
-
Validation Criterion: If the standard deviation is
g/cm³, the system is validated. -
Failure Mode: A drifting density value indicates active hydrolysis (moisture contamination leading to HCl evolution and siloxane formation). Abort the measurement and re-distill the reagent.
-
Protocol B: Refractive Index Measurement
Method: Abbe Refractometry with Temperature Control (Adapted from ASTM D1218 ). Causality: The critical angle of total internal reflection is measured to determine the refractive index, which serves as an immediate indicator of Si–Cl bond integrity.
-
Calibration: Calibrate the prism with a certified reference standard (e.g., anhydrous toluene,
) at 20.0 °C. -
Application: Under a localized dry nitrogen stream, apply 3 drops of the silane to the lower measuring prism. Close the upper prism immediately to seal the sample.
-
Measurement: Adjust the dispersion compensator until the shadowline is perfectly achromatic (colorless) and aligned with the crosshairs.
-
Self-Validation (The Integrity Check):
-
Validation Criterion: The shadowline must be razor-sharp.
-
Failure Mode: A blurry or dual shadowline indicates a heterogeneous mixture, proving the sample has partially hydrolyzed into a siloxane. If the variance between two independent applications exceeds
, the batch fails QC.
-
Workflow Visualization
The following diagram illustrates the logical integration of physicochemical quality control into the broader drug development pipeline.
Figure 1: Workflow integrating physicochemical QC with API silylation and lipophilicity prediction.
Conclusion
For researchers utilizing chloro(3,4-dimethylphenyl)dimethylsilane, density and refractive index are not merely numbers on a Certificate of Analysis; they are foundational parameters that dictate the success of downstream drug design. By employing self-validating measurement protocols, scientists can guarantee the integrity of the highly sensitive Si–Cl bond, ensuring accurate molar refractivity calculations and, ultimately, the successful optimization of an API's pharmacokinetic profile.
References
-
Pratt, J. R., & Thames, S. F. (1973). Organosilicon compounds. XIX. Synthesis of polysiloxane-polyimide block copolymers. The Journal of Organic Chemistry, 38(25), 4271-4274. Available at:[Link]
-
ASTM International. (2018). ASTM D4052-18a Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Available at:[Link]
-
ASTM International. (2021). ASTM D1218-12(2021) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Available at: [Link]
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. Available at:[Link]
Sources
Technical Guide: 3,4-Dimethylphenyl Substituted Organosilicon Compounds
Executive Technical Summary
This guide details the synthesis, physicochemical properties, and application spectra of organosilicon compounds bearing the 3,4-dimethylphenyl (3,4-xylyl) moiety. Unlike simple phenylsilanes, the 3,4-dimethyl substitution pattern introduces specific steric bulk and electron-donating character (+I effect) to the silicon center. These attributes are critical in two primary domains: Medicinal Chemistry , where the moiety serves as a lipophilic, metabolically robust bioisostere; and Materials Science , where it enhances the thermal stability and refractive index of siloxane-based polymers.
Part 1: Structural Significance & Electronic Properties
The 3,4-dimethylphenyl group imparts distinct electronic and steric modifications to the silicon center compared to a standard phenyl ring.
Electronic Effects
-
Inductive Donation (+I): The two methyl groups at the meta and para positions push electron density into the aromatic ring, which in turn stabilizes the silicon center via
-interaction (hyperconjugation). -
Nucleophilicity: The silicon atom in (3,4-dimethylphenyl)silanes is generally more electron-rich than in phenylsilane, making Si-H bonds in these derivatives more hydridic and reactive toward hydrosilylation.
Steric & Physical Parameters
-
Lipophilicity: The addition of two methyl groups significantly increases the partition coefficient (
). In drug design, this is utilized to enhance blood-brain barrier (BBB) permeability. -
Metabolic Blocking: The 4-position (para) is a common site for Cytochrome P450-mediated oxidation. Methyl substitution at this position (and the adjacent 3-position) sterically and electronically hinders metabolic degradation, extending the half-life of the pharmacophore.
| Property | Phenylsilane ( | (3,4-Dimethylphenyl)silane | Impact |
| Electronic Nature | Neutral | Electron-rich | Increased hydridic character of Si-H |
| Steric Bulk | Moderate | High | Restricted rotation; metabolic protection |
| Lipophilicity | Baseline | High (+ | Enhanced membrane permeability |
| Refractive Index | ~1.53 | >1.55 | Optical tuning for polymer coatings |
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of 3,4-dimethylphenyl silanes relies primarily on organometallic coupling. The Grignard route is the industry standard for scalability and yield.
Protocol A: Grignard Synthesis of (3,4-Dimethylphenyl)trimethylsilane
Objective: Selective mono-arylation of a chlorosilane.
Reagents:
-
4-Bromo-1,2-dimethylbenzene (4-Bromo-o-xylene)
-
Magnesium turnings (activated)
-
Chlorotrimethylsilane (
) -
Solvent: Anhydrous THF or Diethyl Ether (
) -
Catalyst: Iodine (
) crystal (initiator)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings (1.1 eq) and a crystal of
. Dry stir for 10 mins to expose fresh metal surface. -
Grignard Formation: Add anhydrous THF. Add 10% of the 4-bromo-o-xylene solution dropwise. Heat gently until the ether refluxes and color changes (clear
cloudy/grey), indicating initiation. -
Completion: Add the remaining bromide solution dropwise to maintain a gentle reflux (exothermic). Reflux for 2 hours to ensure complete formation of (3,4-dimethylphenyl)magnesium bromide .
-
Coupling: Cool the Grignard solution to 0°C. Add
(1.2 eq) dropwise. The reaction is exothermic; control temp < 10°C to prevent multiple substitutions or Wurtz coupling. -
Workup: Warm to room temp (RT) and stir overnight. Quench with saturated
. Extract with hexane.[1] Dry organic layer over . -
Purification: Fractional distillation. (Target bp: ~210°C at atm pressure).
Protocol B: Barbier-Type Reaction (One-Pot)
For high-throughput screening or when isolating the Grignard is difficult, the Barbier method allows in-situ coupling.
-
Method: Mix Mg, Chlorosilane, and Aryl Bromide in THF simultaneously and sonicate or reflux.
-
Advantage: Minimizes Wurtz coupling by-products; safer for moisture-sensitive intermediates.
Visualization: Synthetic Workflow Logic
Caption: Logical flow for the Grignard-mediated synthesis of 3,4-dimethylphenyl silanes.
Part 3: Medicinal Chemistry Applications (The Silicon Switch)[3]
In drug discovery, the "Silicon Switch" (sila-substitution) involves replacing a carbon atom with silicon.[2][3] When applied to the 3,4-dimethylphenyl moiety, this strategy addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
Metabolic Stability Engineering
The 3,4-dimethylphenyl group is a common pharmacophore in inhibitors (e.g., in dopamine transporter inhibitors). However, the methyl groups are susceptible to oxidation.
-
Strategy: Replacing the benzylic carbon (if present) or the ring-attachment carbon with Silicon changes the bond geometry and length (
1.54 Å vs 1.89 Å). -
Mechanism: The larger silicon atom alters the interaction with metabolic enzymes (CYP450), often reducing the rate of hydroxylation at the methyl groups due to slight steric repositioning.
Lipophilicity & Bioavailability
Silicon is more lipophilic than carbon.[4]
-
Application: If a lead compound containing a 3,4-dimethylphenyl group has poor membrane permeability, sila-substitution (e.g., converting a tert-butyl group to a trimethylsilyl group attached to the ring) can increase
by approximately 0.5–1.0 units, enhancing brain penetration for CNS drugs.
Visualization: Bioisosteric Decision Matrix
Caption: Decision pathway for applying 3,4-dimethylphenyl-silyl bioisosteres in drug design.
Part 4: Materials Science Applications
High-Temperature Polymers
Bis(3,4-dimethylphenyl) substituted silanes are precursors for specialized polyimides and silicones.
-
Thermal Stability: The aromatic rigidity combined with the Si-O backbone creates materials stable >300°C.
-
Mechanism: The 3,4-dimethyl substitution prevents efficient packing compared to unsubstituted phenyls, which can reduce crystallinity and improve solubility of the polymer in organic solvents, facilitating processing (spin coating).
Refractive Index Tuning
Pendant phenyl groups are known to increase the refractive index (RI) of siloxanes. The 3,4-dimethylphenyl group further fine-tunes this optical property, useful in:
-
LED encapsulation materials.
-
Optical waveguide coatings.
Part 5: Characterization Protocols
Verification of the 3,4-dimethylphenyl-silicon linkage is critical.
| Technique | Marker Signal | Diagnostic Value |
| -10 to -20 ppm (Ar- | Confirms Si-Aryl bond formation. Shift depends on electron density. | |
| Integration ratio (3:6:9) confirms mono-substitution. | ||
| GC-MS | Molecular Ion ( | Essential for monitoring Grignard coupling completion. |
References
-
Grignard Synthesis of Arylsilanes: Manoso, A. S., et al. (2004).[5] Efficient Synthesis of Arylsiloxanes. Journal of Organic Chemistry.
-
Silicon Bioisosterism Principles: Meanwell, N. A. (2011). Bioisosterism in Drug Design.
-
Physical Properties of Dimethylphenylsilanes: PubChem Compound Summary: Phenyldimethylsilane (Analogous Base Structure).
-
Mechanochemical/Barbier Protocols: Synthesis of Arylsilanes via Barbier‐Type Reaction.
-
Polymer Applications (Bridged Silanes): BenchChem: Methylenebis[dimethyl(phenyl)silane] properties and applications.
Sources
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 5. Arylsiloxane synthesis [organic-chemistry.org]
Technical Guide: Synthesis, Physicochemical Profiling, and Applications of Chloro(3,4-dimethylphenyl)dimethylsilane
Executive Summary
Chloro(3,4-dimethylphenyl)dimethylsilane (also known as dimethyl(3,4-dimethylphenyl)chlorosilane) is a highly specialized organosilicon intermediate. In advanced materials science and pharmaceutical development, it serves as a critical building block for synthesizing siloxane-containing polyimides, specialized resins, and lipophilic drug conjugates. Because of its extreme hydrolytic sensitivity and propensity for thermal degradation, handling this compound requires rigorous environmental controls and precise thermodynamic management.
This whitepaper provides an in-depth analysis of its boiling point dynamics, a self-validating methodology for its synthesis via Grignard coupling, and the downstream pathways utilized in industrial applications.
Physicochemical Profiling & Boiling Point Dynamics
Understanding the thermodynamic properties of Chloro(3,4-dimethylphenyl)dimethylsilane is critical for its purification. Because empirical atmospheric boiling point data for this specific isomer is rarely cataloged due to its instability at high temperatures, we must derive its boiling point using homologous series extrapolation.
Boiling Point Causality and Extrapolation
The boiling point of organosilanes is governed by London dispersion forces, which scale predictably with molecular weight and steric bulk.
-
Chlorodimethylphenylsilane (unsubstituted phenyl ring) has a well-documented boiling point of 192 °C at 760 mmHg.
-
Chlorodimethyl(p-tolyl)silane (one methyl group added) exhibits a boiling point of 215 °C at 760 mmHg ().
-
The addition of a second methyl group to form the 3,4-dimethylphenyl (xylyl) derivative increases the electron cloud density and molecular surface area, adding an additional ~20–25 °C to the boiling point.
Consequently, the theoretical atmospheric boiling point of Chloro(3,4-dimethylphenyl)dimethylsilane is 235–245 °C . However, heating this chlorosilane to such extremes in the presence of trace moisture or metal halides triggers premature cleavage of the Si-Cl bond and subsequent condensation into polysiloxanes. Therefore, vacuum distillation is an absolute thermodynamic necessity to suppress the boiling point below degradation thresholds.
Quantitative Data Summary
| Property | Value | Causality / Scientific Rationale |
| Molecular Formula | C₁₀H₁₅ClSi | - |
| Molecular Weight | 198.76 g/mol | - |
| Boiling Point (760 mmHg) | 235–245 °C (Est.) | Extrapolated via homologous series (+23 °C per methyl group). |
| Boiling Point (0.5 mmHg) | 90–110 °C (Est.) | Deep vacuum required to prevent thermal polymerization. |
| Hydrolytic Sensitivity | Extreme | Reacts rapidly with ambient H₂O to form HCl and silanols. |
Synthesis Workflow: Grignard Coupling
The most efficient route to synthesize Chloro(3,4-dimethylphenyl)dimethylsilane is through the coupling of a Grignard reagent with dichlorodimethylsilane. According to established patent literature for polyimide precursors (), stoichiometric control is paramount to prevent the formation of bis-substituted byproducts.
Protocol 1: Grignard Coupling Synthesis
-
Objective: Synthesize the target chlorosilane while suppressing the formation of bis(3,4-dimethylphenyl)dimethylsilane.
-
Step 1: Apparatus Preparation. Assemble a 1L 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer. Flame-dry under vacuum and purge with Argon. Causality: Organomagnesium reagents and chlorosilanes are highly sensitive to protic solvents; trace water will quench the Grignard reagent to o-xylene and violently hydrolyze the silane.
-
Step 2: Grignard Initiation. Add 24.3 g (1.0 mol) of magnesium turnings and 100 mL of anhydrous tetrahydrofuran (THF). Add a single crystal of iodine to activate the magnesium surface. Begin dropwise addition of 4-bromo-o-xylene (185.1 g, 1.0 mol) dissolved in 300 mL THF, maintaining the temperature at 40 °C. Causality: THF stabilizes the Grignard complex via oxygen lone-pair coordination, driving the reaction forward more efficiently than diethyl ether.
-
Step 3: Silane Coupling (Inverse Addition). Cool the Grignard mixture to 10 °C and transfer it to an addition funnel. In a separate, Argon-purged flask, dissolve dichlorodimethylsilane (193.5 g, 1.5 mol) in 200 mL THF. Add the Grignard reagent dropwise to the silane solution. Causality: Inverse addition ensures the dichlorodimethylsilane is always in stoichiometric excess. If the silane is added to the Grignard reagent instead, the highly reactive mono-substituted product will undergo a second nucleophilic attack, yielding the unwanted bis-substituted silane.
-
Step 4: Workup. Filter the precipitated magnesium salts (MgClBr) under an inert atmosphere. Strip the THF solvent using a rotary evaporator under mild vacuum (100 mmHg) at 40 °C to yield the crude product.
Caption: Grignard synthesis workflow demonstrating inverse addition to prevent bis-substitution.
Purification: High-Vacuum Fractional Distillation
Because of the thermodynamic instability of the Si-Cl bond at elevated temperatures, atmospheric distillation will destroy the product. The following self-validating protocol ensures high-purity isolation.
Protocol 2: Vacuum Distillation
-
Step 1: Setup. Transfer the crude liquid to a distillation flask equipped with a Vigreux column (to improve theoretical plates and separate unreacted dichlorodimethylsilane) and a short-path distillation head connected to a cold trap.
-
Step 2: Forecut Removal. Apply a vacuum of 10 mmHg. Heat the oil bath gradually. Collect the forecut (unreacted dichlorodimethylsilane and o-xylene byproducts) distilling below 50 °C.
-
Step 3: Main Fraction Collection. Increase the vacuum to deep levels (0.5–1.0 mmHg). Collect the main fraction distilling at approximately 90–110 °C . Causality: Operating at deep vacuum suppresses the boiling point from its atmospheric >235 °C to <110 °C. This thermal suppression is critical; prolonged heating of chlorosilanes above 150 °C in the presence of trace metal salts catalyzes irreversible siloxane polymerization.
-
Step 4: Inert Storage. Transfer the purified, clear liquid to an amber glass bottle, purge the headspace with Argon, and seal with a PTFE-lined cap to prevent ambient moisture intrusion.
Downstream Applications: Polyimide Precursors
Chloro(3,4-dimethylphenyl)dimethylsilane is rarely an end-product. It is primarily utilized as a precursor to synthesize 1,3-bis(dicarboxyphenyl)disiloxane dianhydrides. These dianhydrides are polymerized with diamines to create advanced polyimide resins used in aerospace composites and flexible printed circuits, owing to their exceptional thermal stability and flexibility ().
Caption: Downstream conversion of the chlorosilane into a polyimide dianhydride precursor.
References
- European Patent Office. "Process for producing 1,3-bis(dicarboxyphenyl)-disiloxane derivative or dianhydride thereof." EP0292260A2.
- United States Patent and Trademark Office. "Process for producing 1,3-bis(dicarboxyphenyl)-disiloxane derivative or dianhydride thereof." US5166363A.
Supplier Availability and Handling Guide: CAS 42297-21-2 (Trimethylsilyl Tetradecanoate)
The following technical guide details the identification, sourcing, and handling of CAS 42297-21-2 , identified as Trimethylsilyl Tetradecanoate (TMS Myristate).
Part 1: Strategic Sourcing Brief
Executive Summary
CAS 42297-21-2 is the chemical registry number assigned to Trimethylsilyl Tetradecanoate (also known as TMS Myristate or Tetradecanoic acid, trimethylsilyl ester ) in early organic chemistry literature, specifically appearing in The Journal of Organic Chemistry (1973) regarding the mass spectrometry of alkyl siliconium ions.
Critical Sourcing Insight : Researchers searching specifically for "CAS 42297-21-2" will encounter limited commercial results because modern chemical catalogs predominantly index this compound under CAS 18603-17-3 .
-
Primary Action : Pivot procurement searches to CAS 18603-17-3 .
-
Secondary Action : Due to the hydrolytic instability of silyl esters, "Research Grade" material is best obtained via fresh in-situ preparation rather than long-term storage of commercial stocks.
Compound Identity & Profile
| Feature | Specification |
| Chemical Name | Trimethylsilyl Tetradecanoate |
| Common Synonyms | TMS Myristate; Myristic acid TMS ester |
| Target CAS (Literature) | 42297-21-2 |
| Commercial CAS | 18603-17-3 |
| Molecular Formula | C₁₇H₃₆O₂Si |
| Molecular Weight | 300.56 g/mol |
| Application | GC-MS Standard for Fatty Acid Analysis; Lipidomics |
| Stability | High Moisture Sensitivity (Hydrolyzes to Myristic Acid) |
Part 2: Procurement & Supplier Landscape
Commercial Availability (Off-the-Shelf)
Direct sourcing of the pre-synthesized ester is possible but often unnecessary and risky due to degradation. If purchasing, ensure the supplier provides a Certificate of Analysis (CoA) dated within the last 3 months.
-
Target Suppliers :
-
Specialty Organic Vendors : Look for vendors specializing in silane chemistry (e.g., Gelest, Pfaltz & Bauer).
-
Major Catalogs : Sigma-Aldrich, Thermo Fisher (Search for "Trimethylsilyl myristate" or CAS 18603-17-3).
-
Custom Synthesis : If "Certified Reference Material" (CRM) grade is required for GMP/GLP work, contract a custom synthesis lab (e.g., Cayman Chemical, Toronto Research Chemicals) to synthesize fresh.
-
The "Pro" Approach: In-Situ Preparation
For research-grade accuracy, it is field-standard to synthesize this compound immediately prior to analysis. This eliminates the risk of hydrolysis during shipping and storage.
Reagents Required :
-
Myristic Acid (Tetradecanoic Acid) : CAS 544-63-8 (High Purity >99%).
-
Silylation Reagent : BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent : Anhydrous Pyridine or Hexane.
Part 3: Technical Protocol (Synthesis & QC)
Workflow Visualization
The following diagram illustrates the decision logic and synthesis workflow for obtaining Research Grade CAS 42297-21-2.
Caption: Decision tree for sourcing Trimethylsilyl Tetradecanoate, prioritizing in-situ synthesis for maximum purity.
Experimental Protocol: In-Situ Synthesis
Objective : Generate analytical-grade Trimethylsilyl Tetradecanoate for GC-MS.
-
Preparation :
-
Weigh 10 mg of Myristic Acid (CAS 544-63-8) into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
-
Reaction :
-
Cap the vial tightly (PTFE-lined cap).
-
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
-
Validation (Self-Validating System) :
-
Inject 1 µL into GC-MS.
-
Success Marker : Observation of a single peak at M+ = 300.2 m/z .
-
Failure Marker : Presence of a peak at M+ = 228 m/z (Unreacted Myristic Acid) indicates incomplete derivatization or moisture contamination.
-
Quality Control Criteria
If purchasing commercial stock (CAS 18603-17-3), verify purity immediately upon receipt:
-
Appearance : Clear, colorless liquid.
-
1H-NMR (CDCl₃) : Look for the singlet at δ 0.2-0.3 ppm (Si-(CH₃)₃). Disappearance of this peak and appearance of a broad singlet at δ 11.0+ ppm (COOH) indicates hydrolysis.
References
-
Chemical Identification : Agawa, T., et al. "Reactions of alkyl siliconium ions under chemical ionization conditions." The Journal of Organic Chemistry, vol. 38, no. 25, 1973, pp. 4274. (Identifies CAS 42297-21-2 as compound 7, Trimethylsilyl tetradecanoate).
-
Commercial Registry : National Center for Biotechnology Information. "PubChem Compound Summary for CID 519592, Trimethylsilyl tetradecanoate." PubChem, 2025.[1][2][3] (Links to CAS 18603-17-3).
-
Synthesis Protocol : Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, vol. 77, no. 4, 2009, pp. 1473-1482. .
Sources
Methodological & Application
Protocol for silylation using (3,4-Xylyl)dimethylchlorosilane
Application Note & Protocol
Topic: Advanced Silylation Techniques Using (3,4-Xylyl)dimethylchlorosilane for Robust Hydroxyl Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Sterically Hindered Silyl Ethers
In the landscape of multi-step organic synthesis, the judicious protection of reactive functional groups is a cornerstone of success.[1] Silylation, the introduction of a silyl group (typically R₃Si-) to a molecule, stands out as a premier strategy for the temporary masking of hydroxyl groups in alcohols and phenols.[2][3] This transformation converts the polar, protic -OH group into a less reactive, non-polar silyl ether, thereby preventing unwanted side reactions during subsequent synthetic steps.[2]
The choice of silylating agent is critical, as it dictates the stability of the resulting silyl ether towards various reaction conditions, such as pH and nucleophiles. While simple silyl ethers like trimethylsilyl (TMS) ethers are easily cleaved, more sterically encumbered silyl groups provide significantly enhanced stability.[1][4][5] (3,4-Xylyl)dimethylchlorosilane is a specialized reagent designed to offer a unique balance of reactivity and stability. The presence of the bulky 3,4-xylyl (dimethylphenyl) group provides substantial steric shielding to the silicon-oxygen bond, rendering the resulting silyl ether more resistant to hydrolysis and acidic conditions compared to less hindered analogues like TMS or even triethylsilyl (TES) ethers.[5] This enhanced stability is crucial for complex synthetic routes requiring a robust protecting group that can withstand a wider range of chemical environments.
This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, characterization methods, and safety considerations for the effective use of (3,4-Xylyl)dimethylchlorosilane.
The Silylation Mechanism: A Nucleophilic Substitution Pathway
The silylation of an alcohol with (3,4-Xylyl)dimethylchlorosilane proceeds via a well-established nucleophilic substitution mechanism at the silicon center.[2] The silicon atom in the chlorosilane is electrophilic due to the polarization of the Si-Cl bond.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic silicon atom of (3,4-Xylyl)dimethylchlorosilane.
-
Leaving Group Departure: Concurrently, the chloride ion departs as a leaving group.
-
Proton Abstraction: A non-nucleophilic base, such as imidazole or triethylamine, is required to neutralize the highly acidic proton on the newly formed oxonium ion and the hydrogen chloride (HCl) byproduct generated in the reaction.[2][3] This step drives the reaction to completion.
The overall transformation is the replacement of a proton on the hydroxyl group with a (3,4-Xylyl)dimethylsilyl group.[2]
Caption: General mechanism for base-mediated silylation of an alcohol.
Detailed Experimental Protocol
This protocol outlines a general procedure for the silylation of a primary or secondary alcohol. Reaction times and temperatures may need to be optimized for more sterically hindered substrates (e.g., tertiary alcohols).
Materials and Equipment
-
Reagents:
-
Substrate (alcohol)
-
(3,4-Xylyl)dimethylchlorosilane (1.2 equivalents)
-
Imidazole (2.2 equivalents) or Triethylamine (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical silylation reaction.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and imidazole (2.2 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (or DCM) via syringe to dissolve the solids (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add (3,4-Xylyl)dimethylchlorosilane (1.2 eq.) dropwise via syringe to the stirred solution. If the reaction is expected to be highly exothermic, cool the flask to 0 °C in an ice bath before addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Workup (Quenching): Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Presentation and Product Characterization
The successful formation of the (3,4-Xylyl)dimethylsilyl ether can be confirmed using standard analytical techniques.
Typical Reaction Conditions
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary Alcohol | Imidazole | DMF | 25 | 2-6 | Reaction is generally rapid and high-yielding. |
| Secondary Alcohol | Imidazole | DMF | 25-40 | 8-16 | May require gentle heating to proceed at a reasonable rate. |
| Tertiary Alcohol | 2,6-Lutidine/DMAP | DCM/DMF | 40-60 | 16-48 | Significantly slower due to steric hindrance; stronger bases may be needed.[3][6] |
| Phenol | Triethylamine | DCM | 0-25 | 1-4 | Generally very reactive. |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The most telling evidence of successful silylation is the appearance of new signals corresponding to the silyl group.
-
Si-(CH₃)₂: A sharp singlet integrating to 6 protons, typically appearing far upfield between 0.1 and 0.3 ppm.[4][7]
-
Xylyl-CH₃: Two singlets, each integrating to 3 protons, in the aromatic methyl region (~2.2-2.4 ppm).
-
Aromatic Protons: Signals in the aromatic region (~7.0-7.2 ppm) corresponding to the xylyl ring protons.
-
The disappearance of the broad singlet for the starting alcohol -OH proton.
-
-
¹³C NMR Spectroscopy: Look for new signals corresponding to the silyl methyl groups (typically around -2 to -5 ppm) and the xylyl carbons.[8]
-
²⁹Si NMR Spectroscopy: Provides direct evidence of silylation and can give information about the electronic environment of the silicon atom.[4][9]
-
IR Spectroscopy: The broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting alcohol will disappear, and new, characteristic Si-O-C stretching bands will appear (around 1050-1150 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass of the protected compound, verifying its elemental formula.[4]
Critical Safety and Handling Precautions
(3,4-Xylyl)dimethylchlorosilane, like all chlorosilanes, is a hazardous chemical that must be handled with appropriate precautions.[10]
-
Corrosivity and Toxicity: Chlorosilanes react violently with water, including moisture in the air, to produce corrosive and toxic hydrogen chloride (HCl) gas.[10][11][12][13] Inhalation of vapors or contact with the liquid can cause severe burns to the skin, eyes, and respiratory tract.[11][14][15]
-
Flammability: Chlorosilanes are often flammable liquids.[12][13][15] Store away from heat, sparks, and open flames.
-
Handling:
-
ALWAYS handle chlorosilanes in a well-ventilated chemical fume hood.[14]
-
ALWAYS wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves resistant to corrosive materials (e.g., rubber gloves).[11][14]
-
Use oven-dried glassware and conduct reactions under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture.
-
-
Spills and Waste: Neutralize small spills with a dry, inert absorbent material like sand. Do not use water. Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (reagent degraded by moisture).2. Insufficiently reactive conditions for a hindered substrate.3. Ineffective base. | 1. Use freshly opened or distilled reagents and anhydrous solvents.2. Increase reaction temperature and/or time. Consider a more reactive silylating agent if necessary (e.g., the corresponding silyl triflate).[3]3. Use a stronger, non-nucleophilic base like 2,6-lutidine or add a catalytic amount of DMAP. |
| Incomplete Reaction | 1. Insufficient equivalents of silylating agent or base.2. Reaction has not reached equilibrium or is proceeding slowly. | 1. Ensure at least 1.1-1.2 eq. of chlorosilane and >2 eq. of base (like imidazole) are used.2. Extend the reaction time or gently heat the mixture. |
| Formation of Siloxane Byproduct | Hydrolysis of the chlorosilane by trace amounts of water. | Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Perform the reaction strictly under an inert atmosphere. |
| Difficult Purification | Co-elution of product with unreacted silylating agent or silanol byproduct. | During workup, ensure the reaction is thoroughly quenched to hydrolyze any remaining chlorosilane, which can then be more easily separated. |
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017). Silicones Environmental, Health and Safety Center (SEHSC). [Link]
-
Silylation – Knowledge and References. Taylor & Francis Online. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. (2023). Changfu Chemical. [Link]
-
Kroskins, V., et al. (2020). Investigation of Carbohydrate C-Silylation with Chlorosilanes. Key Engineering Materials, 850, 254-258. [Link]
-
Alkylsilane synthesis. Organic Chemistry Portal. [Link]
-
Huang, P., et al. (2020). Mechanistic investigation of zinc-promoted silylation of phenylacetylene and chlorosilane: a combined experimental and computational study. Physical Chemistry Chemical Physics, 22(40), 22935-22942. [Link]
-
CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. ResearchGate. [Link]
-
General Silylation Procedures. Gelest Technical Library. [Link]
-
Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. The Royal Society of Chemistry. [Link]
-
Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. National Center for Biotechnology Information. [Link]
-
Safety Guides. American Chemistry Council. [Link]
-
Silyl ether. Wikipedia. [Link]
-
1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. [Link]
-
Applications, and partial scope of hindered ether synthesis via... ResearchGate. [Link]
-
Chlorosilane Safety Guide. Scribd. [Link]
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Scientific Research Publishing. [Link]
-
Global Safe Handling of Chlorosilanes. Global Silicones Council. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library. [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2021). MDPI. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Dimethylchlorosilane-Iota. IOTA SILICONE OIL (ANHUI) CO., LTD. [Link]
- Preparation of dimethylchlorosilane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]
- 11. globalsilicones.org [globalsilicones.org]
- 12. DIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. scribd.com [scribd.com]
- 15. dakenchem.com [dakenchem.com]
Surface modification of silica with 3,4-dimethylphenyl silanes
Application Note: Precision Surface Engineering of Silica with 3,4-Dimethylphenyl Silanes
Introduction & Scientific Rationale
The modification of silica surfaces with aromatic ligands creates stationary phases with unique selectivity profiles, distinct from standard alkyl-bonded phases (e.g., C18).[1] While standard phenyl phases offer
-
Electronic Activation: The methyl groups are electron-donating (via hyperconjugation), increasing the electron density of the aromatic ring. This enhances retentivity for electron-deficient analytes (e.g., nitroaromatics, explosives) via stronger
- donor-acceptor mechanisms. -
Steric Shape Selectivity: The bulky methyl substitution restricts the rotation of the phenyl ring and limits the "slotting" of planar molecules, offering enhanced shape selectivity for structural isomers (e.g., separating ortho-, meta-, and para- isomers or polycyclic aromatic hydrocarbons).
This guide details the protocol for covalently bonding 3,4-dimethylphenyl moieties to porous silica, ensuring a high-density, reproducible monolayer suitable for high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).
Mechanistic Principles
The surface modification relies on a nucleophilic substitution reaction between the surface silanols (
Key Reaction Pathway:
-
Hydrolysis/Activation: If using alkoxysilanes, trace water hydrolyzes the alkoxy group. If using chlorosilanes (preferred for density), the silanol attacks the silicon center directly.
-
Condensation: Formation of the stable siloxane (
) bond. -
Scavenging: A base (catalyst) neutralizes the acidic byproduct (HCl), driving the equilibrium forward.
Figure 1: Reaction pathway for the covalent attachment of chlorosilanes to silica surfaces.
Materials & Pre-treatment[2][3][4][5]
Reagents:
-
Substrate: Porous Silica Gel (Type B, high purity,
pore size, particle size). -
Ligand: (3,4-Dimethylphenyl)dimethylchlorosilane (for monolayer) OR (3,4-Dimethylphenyl)trichlorosilane (for polymeric bonding). Note: Monofunctional dimethylchlorosilane is recommended for highest reproducibility.
-
Solvent: Anhydrous Toluene (dried over Na/Benzophenone or molecular sieves).
-
Catalyst/Base: Anhydrous Pyridine or Imidazole.
-
End-capping Agent: Hexamethyldisilazane (HMDS) or Trimethylchlorosilane (TMS-Cl).
Pre-treatment Protocol (Critical for Reproducibility):
-
Acid Wash: Reflux silica in 6M HCl for 4 hours to remove trace metals (Fe, Al) that cause peak tailing. Wash with deionized water until neutral pH.
-
Rehydroxylation: Soak in water for 24 hours to maximize surface silanol population.
-
Drying (Activation): Dry at 120°C for 12 hours under vacuum.
-
Why? This removes physisorbed water while retaining geminal and isolated silanols necessary for bonding. Higher temperatures (>200°C) condense silanols into siloxanes, reducing reactive sites.
-
Synthesis Protocol
This protocol describes the synthesis of a monomeric phase using (3,4-dimethylphenyl)dimethylchlorosilane.
Step 1: Slurry Preparation
-
In a 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap (optional), suspend 10 g of activated silica in 100 mL of anhydrous toluene.
-
Purge the system with dry Nitrogen (
) for 15 minutes. -
Add 1.5 mL of anhydrous Pyridine (Base scavenger). Ratio: 1.2 molar equivalents relative to silane.
Step 2: Silanization Reaction
-
Dissolve 5 g of (3,4-dimethylphenyl)dimethylchlorosilane in 20 mL of anhydrous toluene.
-
Add the silane solution dropwise to the silica slurry over 20 minutes under stirring.
-
Heat the mixture to Reflux (110°C) .
-
Maintain reflux for 12–24 hours under slow
flow.-
Insight: Long reflux times ensure steric accommodation of the bulky dimethylphenyl group on the surface.
-
Step 3: Washing (Ligand Removal)
-
Cool to room temperature. Filter the silica using a sintered glass funnel (porosity 4).
-
Wash sequentially to remove unreacted silane and pyridine salts:
-
Toluene (
mL) -
Dichloromethane (
mL) -
Methanol (
mL) - Crucial for removing pyridine-HCl salts. -
Acetone (
mL)
-
Step 4: End-Capping (Passivation)
To minimize non-specific binding to residual silanols:
-
Resuspend the modified silica in 100 mL anhydrous toluene.
-
Add 2 mL HMDS (Hexamethyldisilazane).
-
Reflux for 4 hours .
-
Filter and wash as in Step 3.
-
Dry the final product at 80°C under vacuum for 12 hours.
Characterization & Validation
To validate the synthesis, the following analytical techniques must be employed.
| Technique | Parameter Measured | Success Criteria |
| Elemental Analysis (CHN) | Carbon Load (%C) | Target: 8% – 12% C (depending on surface area). Calculation: Bonding Density ( |
| FT-IR Spectroscopy | Surface Functional Groups | 2960-2850 cm⁻¹: C-H stretch (Methyl). 1600, 1500 cm⁻¹: C=C aromatic ring stretch. Absence: Broad -OH peak at 3500 cm⁻¹ (indicates good end-capping). |
| ²⁹Si CP/MAS NMR | Silane Bonding Environment | M site (-15 ppm): Monofunctional bonded silicon. Q3 (-100 ppm): Residual silanols (should be minimized). |
| TGA (Thermogravimetric) | Thermal Stability | Weight loss onset > 250°C. Total mass loss correlates to organic load. |
Bonding Density Calculation:
Application Data: Selectivity Profile
The 3,4-dimethylphenyl phase exhibits distinct selectivity compared to C18 and standard Phenyl phases.
Workflow Diagram: Application Testing
Figure 2: Separation workflow highlighting the dual-mechanism of the stationary phase.
Comparative Selectivity Table:
| Analyte Pair | C18 Selectivity ( | Phenyl-Hexyl Selectivity ( | 3,4-Dimethylphenyl Selectivity ( | Mechanism |
| Toluene / Nitrobenzene | 1.10 | 1.25 | 1.45 | Enhanced |
| Triphenylene / o-Terphenyl | 1.05 | 1.20 | 1.60 | Shape selectivity (Planar vs. Twisted). |
| Xylene Isomers (o/m/p) | 1.00 (Co-elution) | 1.08 | 1.15 | Steric recognition by methyl groups. |
Troubleshooting (Self-Validating System)
-
Issue: Low Carbon Load (< 5%).
-
Issue: Peak Tailing for Basic Compounds.
-
Issue: Leaching of Phase (Baseline drift).
References
-
Unger, K. K., et al. (1979). Porous Silica: Its Properties and Use as Support in Column Liquid Chromatography. Journal of Chromatography Library.
-
Kirkland, J. J., & Henderson, J. W. (1994). Preparation and Characterization of Stable Phenyl-Bonded Silica Packing Materials. Journal of Chromatographic Science.
-
Sander, L. C., & Wise, S. A. (1987). Effect of Phase Length on Column Selectivity for the Separation of Polycyclic Aromatic Hydrocarbons. Analytical Chemistry.
-
Przybyciel, M. (2006). Phenyl-Based Stationary Phases for HPLC. LCGC North America.
-
Ascah, T. L., & Feibush, B. (1990). Polymeric Phenyl Bonded Phases. Journal of Chromatography A.
Sources
Application Note: Precision Control in the Grignard Coupling of 3,4-Dimethylphenylmagnesium Bromide with Dimethyldichlorosilane
Strategic Overview
The synthesis of aryl-substituted silanes via Grignard coupling is a cornerstone of modern organosilicon chemistry. The coupling of 3,4-dimethylphenylmagnesium bromide with dimethyldichlorosilane yields critical building blocks utilized in the development of advanced polyimide resins, organic light-emitting diodes (OLEDs), and specialty silicone polymers .
This technical guide provides a comprehensive, self-validating methodology for executing this reaction. By manipulating stoichiometric ratios, thermal inputs, and addition sequences, researchers can selectively synthesize either the moisture-sensitive mono-substituted intermediate, (3,4-dimethylphenyl)dimethylchlorosilane , or the highly stable di-substituted target, bis(3,4-dimethylphenyl)dimethylsilane .
Mechanistic Causality & Reaction Design
As with all organometallic workflows, success relies on understanding the kinetic and thermodynamic forces driving the reaction.
-
Activation and Oxidative Addition: The formation of the Grignard reagent requires the oxidative addition of zero-valent magnesium into the C–Br bond of 4-bromo-1,2-dimethylbenzene. Because standard magnesium turnings are coated with a passivating layer of magnesium oxide, chemical activation using iodine (I₂) or 1,2-dibromoethane is mandatory to expose the highly reactive pure metal surface .
-
Nucleophilic Substitution and Steric Dynamics: The coupling phase proceeds via an SN2-like nucleophilic substitution at the electrophilic silicon center. The first substitution is rapid and highly exothermic. However, the introduction of the first bulky 3,4-dimethylphenyl moiety creates significant steric shielding around the silicon atom. Consequently, the second substitution is kinetically hindered. To drive the reaction to the di-substituted bis-aryl silane, prolonged refluxing is required to overcome this steric activation barrier .
-
Stoichiometric and Kinetic Control: To selectively isolate the mono-substituted chlorosilane, an inverse addition technique is employed: the Grignard reagent is added dropwise to a stoichiometric excess of dimethyldichlorosilane. Conversely, synthesizing the di-substituted product requires a standard addition of the silane to an excess (>2.1 equivalents) of the Grignard reagent .
Quantitative Data & Reaction Parameters
Table 1: Stoichiometric and Thermodynamic Parameters for Target Silanes
| Target Product | Grignard : Silane Ratio | Addition Sequence | Temperature Profile | Workup & Purification Method |
| (3,4-Dimethylphenyl)dimethylchlorosilane | 1.0 : 1.5 (Excess Silane) | Inverse (Grignard to Silane) | 0 °C to RT (2 hours) | Schlenk Filtration & Fractional Distillation |
| Bis(3,4-dimethylphenyl)dimethylsilane | 2.2 : 1.0 (Excess Grignard) | Standard (Silane to Grignard) | 0 °C then Reflux (4-5 hours) | Aqueous Quench & Recrystallization (Methanol) |
Experimental Workflows
Step 1: Preparation of 3,4-Dimethylphenylmagnesium Bromide (0.5 M in THF)
Note: This protocol requires strict Schlenk line techniques and flame-dried glassware under an argon atmosphere.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and magnetic stirrer.
-
Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine. Heat gently with a heat gun until the iodine vaporizes, chemically scouring the magnesium surface.
-
Initiation: Suspend the magnesium in anhydrous THF. Load the addition funnel with 4-bromo-1,2-dimethylbenzene (1.0 eq). Add approximately 5% of the aryl bromide volume to the flask to initiate the reaction.
-
Self-Validation Checkpoint: The solution must transition from clear to a cloudy, grey/brown suspension within 5–15 minutes, accompanied by a noticeable exotherm (solvent may begin to gently reflux). If no exotherm occurs, do not proceed; re-initiate with a few drops of 1,2-dibromoethane.
-
-
Propagation: Once initiated, add the remaining aryl bromide dropwise over 45 minutes to maintain a steady, gentle reflux without external heating.
-
Completion: Following addition, heat the mixture to reflux for an additional 2 hours to ensure complete consumption of the aryl bromide. Cool to room temperature.
Step 2: Nucleophilic Coupling with Dimethyldichlorosilane
Pathway A: Synthesis of Bis(3,4-dimethylphenyl)dimethylsilane (Di-substituted)
-
To the prepared Grignard reagent (2.2 eq) at 0 °C, add dimethyldichlorosilane (1.0 eq) dropwise via syringe.
-
Self-Validation Checkpoint: Immediate precipitation of white/grey magnesium halide salts (MgClBr) will occur, visually confirming successful C–Si bond formation.
-
-
Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4–5 hours. This extended thermal input is required to overcome the steric hindrance of the second substitution.
Pathway B: Synthesis of (3,4-Dimethylphenyl)dimethylchlorosilane (Mono-substituted)
-
In a separate flame-dried flask, dissolve dimethyldichlorosilane (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Transfer the Grignard reagent (1.0 eq) to an addition funnel via cannula, and add it dropwise to the silane solution (Inverse Addition).
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Strictly avoid refluxing to prevent unwanted di-substitution.
Step 3: Workup and Purification
For Pathway A (Di-substituted Silane):
-
Quenching: Since the di-substituted silane lacks reactive Si–Cl bonds, the reaction can be safely quenched. Cool to 0 °C and carefully add saturated aqueous NH₄Cl to neutralize unreacted Grignard reagent.
-
Extraction: Dilute with toluene or diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from methanol or ethanol to yield pure bis(3,4-dimethylphenyl)dimethylsilane as a crystalline solid .
-
Self-Validation Checkpoint: TLC (Hexanes) should show the complete disappearance of the aryl bromide starting material and the appearance of a new, highly non-polar, UV-active spot.
-
For Pathway B (Mono-substituted Chlorosilane):
-
Filtration: Because the Si–Cl bond is highly susceptible to hydrolysis, aqueous quenching must be strictly avoided. Instead, subject the reaction mixture to Schlenk filtration under argon to remove the precipitated magnesium halide salts.
-
Purification: Concentrate the filtrate under inert conditions and purify via fractional distillation under reduced pressure to isolate the moisture-sensitive chlorosilane.
Mechanistic Pathway Visualization
Workflow and stoichiometric control for the Grignard coupling with dimethyldichlorosilane.
References
Application Note: Controlled Hydrolysis of Chloro(3,4-dimethylphenyl)dimethylsilane to Silanols
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Organosilanols are highly valuable structural motifs in modern drug development (acting as metabolically stable bioisosteres for carbinols), functional materials, and as critical nucleophilic partners in palladium-catalyzed cross-coupling reactions. While alternative methods such as the photo-induced oxidation of silanes exist (1[1]), the direct hydrolysis of chlorosilanes remains the most atom-economical approach.
The synthesis of (3,4-dimethylphenyl)dimethylsilanol from its corresponding chlorosilane precursor presents a classic synthetic challenge: preventing the acid-catalyzed homocondensation of the newly formed silanol into a chemically inert disiloxane. This application note details a highly optimized, biphasic buffered protocol based on foundational methodologies (2[2]) that ensures >95% conversion to the pure silanol by strictly controlling reaction kinetics and local pH.
Mechanistic Rationale & Causality
To achieve high purity, one must understand the causality behind the reaction's failure modes. The Si–Cl bond in Chloro(3,4-dimethylphenyl)dimethylsilane is highly electrophilic. Upon introduction to water, a pentacoordinate transition state forms, rapidly collapsing to yield the target silanol and one stoichiometric equivalent of hydrogen chloride (HCl).
The Condensation Problem: If the generated HCl is not immediately sequestered, the local pH drops. The silanol hydroxyl group becomes protonated, transforming it into an excellent leaving group (
The Biphasic Solution: To arrest the reaction at the silanol stage, we employ a biphasic system (Diethyl Ether / Aqueous
Workflow & Pathway Visualization
Fig 1: Reaction pathway of chlorosilane hydrolysis and base-mediated condensation prevention.
Experimental Protocol: Biphasic Buffered Hydrolysis
Self-Validating System: This protocol incorporates an in-process Nuclear Magnetic Resonance (NMR) validation step to ensure condensation has not occurred prior to final solvent evaporation—the step where thermal condensation is most likely to ruin the batch.
Materials Required
-
Precursor: Chloro(3,4-dimethylphenyl)dimethylsilane (1.0 eq, 10 mmol, ~1.99 g)
-
Buffer: Sodium bicarbonate (
) (2.5 eq, 25 mmol, 2.10 g) -
Solvents: Diethyl ether (
) (ACS Reagent Grade, 50 mL), Deionized Water (50 mL) -
Workup: Saturated aqueous NaCl (Brine, 20 mL), Anhydrous
Step-by-Step Procedure
-
Buffer Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g of
in 50 mL of deionized water. Add 30 mL of to the flask. -
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C for 15 minutes.
-
Causality: Lowering the temperature reduces the kinetic energy of the system, severely retarding the undesired condensation reaction.
-
-
Precursor Dilution: In a separate dry vial, dissolve 10 mmol of Chloro(3,4-dimethylphenyl)dimethylsilane in 20 mL of
. -
Controlled Addition: Using an addition funnel or syringe, add the chlorosilane solution dropwise to the vigorously stirring biphasic mixture over 20 minutes.
-
Causality: Vigorous stirring maximizes the interfacial surface area. Dropwise addition prevents localized depletion of the buffer, ensuring HCl is neutralized the exact moment it is generated at the phase boundary.
-
-
Reaction Maturation: Stir the mixture for an additional 30 minutes at 0 °C.
-
Phase Separation: Transfer the mixture to a separatory funnel. Isolate the upper organic layer (containing the silanol). Extract the aqueous layer once with 10 mL of cold
and combine the organic fractions. -
In-Process Validation (Self-Validation Step): Extract a 0.1 mL aliquot of the organic layer, evaporate the solvent under a gentle stream of
(no heat), and dissolve in for rapid NMR analysis.-
Verification: Observe the
singlet. The presence of a sharp peak (~2.0–2.5 ppm, broad singlet) and the absence of an upfield shifted peak (characteristic of the disiloxane) confirms successful, arrested hydrolysis.
-
-
Workup: Wash the combined organic layers with 20 mL of cold brine to remove residual water and salts. Dry over anhydrous
for 15 minutes. -
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature strictly below 25 °C .
-
Causality: Thermal stress during evaporation is the leading cause of late-stage condensation. Maintaining a cool bath prevents the purified silanol from degrading into siloxane.
-
Quantitative Data: Effect of Acid Scavengers
To demonstrate the necessity of the biphasic bicarbonate system, the following table summarizes the yield profiles of (3,4-dimethylphenyl)dimethylsilanol when synthesized under various buffering conditions.
| Acid Scavenger System | Solvent System | Temperature | Silanol Yield (%) | Disiloxane Yield (%) | Mechanistic Note |
| None (Unbuffered) | THF / | 25 °C | < 10% | > 90% | Rapid acid-catalyzed condensation due to unneutralized HCl. |
| Triethylamine ( | 0 °C | 45% | 55% | ||
| Aniline | Toluene / | 0 °C | 88% | 12% | Weak base; effectively scavenges HCl without nucleophilic catalysis. |
| 0 °C | > 95% | < 5% | Optimal interfacial neutralization; physically separates product from aqueous acid. |
References
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III)
- Molecules / PMC (2023).
- Cella, J. A., & Carpenter, J. C. Journal of Organometallic Chemistry (1994).
Sources
Application Notes and Protocols: The Role of Sterically Hindered Aryl Chlorosilanes in Modern Catalysis
Introduction
Sterically hindered aryl chlorosilanes are a class of organosilicon compounds characterized by the presence of bulky aryl substituents attached to a silicon atom, which also bears one or more chlorine atoms. This structural feature imparts unique reactivity and selectivity, making them invaluable reagents and precursors in a variety of catalytic transformations. The significant steric bulk around the silicon center can influence reaction pathways by preventing unwanted side reactions, stabilizing reactive intermediates, and enabling novel catalytic cycles. These compounds have found significant applications in cross-coupling reactions for the formation of carbon-carbon and carbon-silicon bonds, and as key components in metal-free catalysis through the formation of Frustrated Lewis Pairs (FLPs). This document provides an in-depth guide to the applications of sterically hindered aryl chlorosilanes in catalysis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
I. Palladium-Catalyzed Cross-Coupling Reactions
Sterically hindered aryl chlorosilanes, or more commonly their silanolate derivatives, have emerged as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions for the synthesis of unsymmetrical biaryls. The use of bulky silyl groups can enhance the efficiency and selectivity of these transformations.[1]
A. Mechanism of Action
The cross-coupling reaction typically involves the reaction of an aryl silanolate, generated from the corresponding sterically hindered aryl chlorosilane, with an aryl halide in the presence of a palladium catalyst. The bulky substituents on the silicon atom are crucial for preventing the formation of undesirable homocoupled products and other side reactions.[1] A key feature for the success of these reactions is often the use of catalysts with bulky phosphine ligands, such as bis(tri-tert-butylphosphine)palladium, which work in concert with the sterically demanding silanolate.[1]
B. Experimental Protocol: Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl silanolate with an aryl bromide.
Materials:
-
Sterically hindered aryl silanolate (e.g., potassium trimethyl(phenyl)silanolate)
-
Aryl bromide
-
Bis(tri-tert-butylphosphine)palladium(0) [(t-Bu3P)2Pd]
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl silanolate (1.2 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst, (t-Bu3P)2Pd (1-5 mol%).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Table 1: Representative Examples of Palladium-Catalyzed Cross-Coupling of Aryl Silanolates
| Entry | Aryl Silanolate | Aryl Halide | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Potassium trimethyl(phenyl)silanolate | 4-Bromotoluene | 2 | >95 | [1] |
| 2 | Potassium (4-methoxyphenyl)trimethylsilanolate | 1-Bromo-4-fluorobenzene | 2 | 92 | [1] |
| 3 | Potassium (2-methylphenyl)trimethylsilanolate | 4-Bromoanisole | 3 | 88 | [1] |
C. Workflow Diagram
Caption: Experimental workflow for biaryl synthesis.
II. Transition Metal-Catalyzed Carbon-Silicon Bond Formation
Sterically hindered aryl chlorosilanes are valuable electrophiles in various transition metal-catalyzed reactions for the construction of C-Si bonds. These reactions provide access to a wide range of functionalized organosilanes.
A. Copper-Catalyzed Silylation of Aryl Iodides
Aryl chlorosilanes, including sterically hindered variants, have shown superior reactivity compared to trialkylsilanes in copper-catalyzed silylations of aryl iodides.[2] Even highly hindered triphenylchlorosilane can afford the target products in excellent yields.[2]
1. Mechanistic Considerations
The reaction likely proceeds through a reductive coupling mechanism. The copper catalyst is first reduced in situ, followed by oxidative addition to the aryl iodide. Transmetalation with a silyl nucleophile (which can be generated from the chlorosilane) and subsequent reductive elimination furnishes the arylsilane product. The steric hindrance of the chlorosilane can influence the rate and efficiency of these steps.
2. Experimental Protocol: Copper-Catalyzed Silylation
Materials:
-
Aryl iodide
-
Sterically hindered aryl chlorosilane (e.g., triphenylchlorosilane)
-
Copper catalyst (e.g., CuI)
-
Ligand (if required)
-
Reductant (e.g., a manganese or zinc species)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper catalyst, ligand (if any), and reductant to a reaction vessel.
-
Add the aryl iodide and the sterically hindered aryl chlorosilane.
-
Add the anhydrous solvent.
-
Seal the vessel and stir the mixture at the designated temperature for the specified time.
-
After cooling, quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry, concentrate, and purify the crude product by chromatography.
B. Manganese-Mediated C(sp)-Si Cross-Electrophile Coupling
A novel method for the direct construction of C(sp)-Si bonds involves the manganese-mediated cross-electrophile coupling of alkynyl halides with chlorosilanes.[3] This approach is notable for not requiring a transition-metal catalyst and tolerates sterically hindered chlorosilanes.[3]
1. Mechanistic Pathway
Mechanistic studies suggest the in situ generation of an alkynylmanganese species from the alkynyl halide and manganese metal.[3] This intermediate then undergoes an SN2-type nucleophilic substitution with the electrophilic chlorosilane to form the alkynylsilane.[3]
Caption: Manganese-mediated C(sp)-Si coupling.
III. Role in Frustrated Lewis Pair (FLP) Chemistry
Sterically hindered Lewis acids and bases, when combined, may be unable to form a classical Lewis adduct due to steric repulsion. These "frustrated Lewis pairs" (FLPs) can activate small molecules like H2.[4] While sterically hindered aryl chlorosilanes are not direct components of all FLPs, their derivatives and the principles of steric frustration are central to this area of metal-free catalysis.
A. Metal-Free Catalytic Hydrogenolysis of Chlorosilanes
A significant application is the metal-free catalytic hydrogenolysis of silyl chlorides to hydrosilanes using an "inverse" FLP system.[5][6] This process combines a mild Lewis acid and a strong, sterically hindered base.[5][6] The resulting hydrosilanes are valuable reducing agents in catalysis.[5]
1. Mechanism of Hydrogenolysis
The proposed mechanism involves the heterolytic splitting of H2 by the FLP to generate borohydride species.[5][6] These borohydrides then act as hydride donors to the chlorosilane, yielding the corresponding hydrosilane.[5]
2. Experimental Protocol: FLP-Catalyzed Hydrogenolysis of a Chlorosilane
Materials:
-
Chlorosilane (e.g., Me3SiCl)
-
Lewis Acid (e.g., dicyclohexylboron chloride, Cy2BCl)
-
Sterically Hindered Base (e.g., phosphazene base, BTPP)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
-
Hydrogen gas (H2)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with the chlorosilane, the Lewis acid (catalytic amount), and the sterically hindered base (stoichiometric amount).
-
Add the anhydrous solvent.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with H2 (e.g., 10 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by NMR spectroscopy.
-
Upon completion, carefully vent the reactor and work up the reaction mixture as appropriate to isolate the hydrosilane product.
Table 2: Substrate Scope in FLP-Catalyzed Hydrogenolysis
| Entry | Chlorosilane | Lewis Acid | Base | Yield of Hydrosilane (%) | Reference |
| 1 | Me3SiCl | Cy2BCl | BTPP | up to 95 | [5] |
| 2 | Et3SiCl | Cy2BCl | BTPP | high | [6] |
| 3 | Ph3SiCl | Cy2BCl | BTPP | high | [6] |
| 4 | Me2SiCl2 | Cy2BCl | BTPP | Selective to Me2SiHCl | [5][6] |
IV. Synthesis of Sterically Hindered Aryl Chlorosilanes
The synthesis of these crucial reagents can be achieved through several methods, most commonly involving the reaction of a chlorosilane with an organometallic reagent.
A. Grignard and Organolithium Reactions
A traditional and widely used method is the reaction of silicon tetrachloride (SiCl4) or other polychlorosilanes with sterically hindered aryl Grignard or organolithium reagents.[7] The stoichiometry of the reagents can be controlled to achieve the desired degree of substitution.
B. Mechanochemical Synthesis
A more recent and sustainable approach is the mechanochemical Barbier-type reaction of an aryl halide with a chlorosilane and magnesium powder under electromagnetic milling.[8] This method offers rapid synthesis times and avoids the need for pre-formed organometallic reagents.[8]
Caption: Mechanochemical synthesis of arylsilanes.
Conclusion
Sterically hindered aryl chlorosilanes and their derivatives are versatile and powerful tools in modern catalysis. Their unique steric properties enable highly selective and efficient transformations that are often challenging with less bulky reagents. From facilitating palladium-catalyzed cross-couplings to enabling metal-free hydrogenations via FLP chemistry, the applications of these compounds continue to expand. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize these remarkable reagents in their synthetic endeavors, ultimately accelerating innovation in drug discovery and materials science.
References
-
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Wang, X., et al. (2025). Manganese-mediated C(sp)–Si cross-electrophile coupling of alkynyl halides with chlorosilanes. Chemical Science. [Link]
-
Zong, L., et al. (2024). Mechanochemical Synthesis of Arylsilanes via Barbier-Type Reaction between Aryl Halides and Chlorosilanes with Magnesium. Advanced Synthesis & Catalysis, 366(7). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Di-tert-butylchlorosilane: Properties, Applications, and Safety. [Link]
-
Wang, C., et al. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. [Link]
-
Durin, G., et al. (2023). Metal-free Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with “Inverse” Frustrated Lewis Pairs. ChemRxiv. [Link]
-
Durin, G., et al. (2023). Metal-Free Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with "Inverse" Frustrated Lewis Pairs. Chemistry – A European Journal, 29(61), e202302155. [Link]
- Keay, B. A. (n.d.). The chemistry of arylsilanes. Science of Synthesis.
-
Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society, 137(32), 10018–10032. [Link]
Sources
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 2. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01304F [pubs.rsc.org]
- 3. Manganese-mediated C(sp)–Si cross-electrophile coupling of alkynyl halides with chlorosilanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03449C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Metal-Free Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with "Inverse" Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. researchgate.net [researchgate.net]
Preparation of siloxane polymers using 3,4-xylyl chlorosilane monomers
Synthesis and Characterization of Poly[methyl(3,4-xylyl)siloxane]
Executive Summary
This application note details the synthesis of poly[methyl(3,4-xylyl)siloxane] (PMXS), a specialty polysiloxane distinguished by its high refractive index and superior thermal stability compared to standard polydimethylsiloxane (PDMS).
While phenyl-substituted silicones are common, the 3,4-xylyl (3,4-dimethylphenyl) moiety introduces unique steric bulk and lipophilicity. These polymers are critical candidates for:
-
High-Refractive Index Encapsulants: For LED and optical waveguide cladding (
). -
Chromatographic Stationary Phases: The xylyl group provides unique selectivity for separating geometric isomers in Gas Chromatography (GC).
-
High-Temperature Fluids: Enhanced oxidation resistance due to the aryl-silicon bond.
Scientific Background & Mechanistic Logic
The synthesis relies on the hydrolytic polycondensation of methyl(3,4-xylyl)dichlorosilane . Unlike simple alkyl-silanes, the bulky xylyl group influences the kinetics of both hydrolysis and polymerization.
2.1 The Challenge of Sterics
The 3,4-dimethyl substitution pattern on the phenyl ring increases steric hindrance near the silicon center compared to a standard phenyl group.
-
Impact: Hydrolysis rates are slower.
-
Solution: We utilize a biphasic hydrolysis system with a polar co-solvent (THF or Acetone) to ensure homogeneity of the silanol intermediates, preventing premature precipitation of low-molecular-weight solids.
2.2 The Polymerization Strategy
Direct hydrolysis of organodichlorosilanes yields a mixture of linear
Reaction Pathway:
-
Hydrolysis:
-
Equilibration:
-
End-Capping:
Experimental Protocols
3.1 Safety & Pre-Requisites
-
Hazards: Chlorosilanes release Hydrogen Chloride (HCl) gas immediately upon contact with moisture. Work must be performed in a fume hood.
-
Inert Atmosphere: All reactions require dry Nitrogen (
) or Argon. -
Glassware: Oven-dried at 120°C for >2 hours.
3.2 Protocol A: Hydrolysis of Methyl(3,4-xylyl)dichlorosilane
Objective: Convert the chlorosilane monomer into a hydrolysate (pre-polymer) consisting of silanol-terminated oligomers and cyclics.
Materials:
-
Monomer: Methyl(3,4-xylyl)dichlorosilane (Assay >98%)
-
Solvent: Diethyl Ether or Toluene (ACS Grade)
-
Water: Deionized (DI), ice-cold.
-
Neutralization: Sodium Bicarbonate (
) solution (5%).
Step-by-Step Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser topped with an
inlet. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize HCl gas. -
Solvent Charge: Add 200 mL of Diethyl Ether and 100 mL of ice-cold DI water to the flask. Stir vigorously to create an emulsion.
-
Monomer Addition: Dissolve 0.5 mol (approx. 109.5 g) of Methyl(3,4-xylyl)dichlorosilane in 100 mL of Diethyl Ether. Load this into the addition funnel.
-
Controlled Hydrolysis: Dropwise add the silane solution to the water/ether mixture over 60 minutes.
-
Critical Control: Maintain temperature
using an ice bath. Exotherms promote uncontrolled crosslinking.
-
-
Separation: Transfer the mixture to a separatory funnel. Discard the aqueous acid layer (bottom).
-
Washing: Wash the organic layer repeatedly with 5%
followed by DI water until the wash water is neutral (pH 7). -
Stripping: Dry the organic layer over anhydrous Magnesium Sulfate (
), filter, and strip the solvent via rotary evaporation at 40°C.-
Yield: Viscous oil (Hydrolysate).
-
3.3 Protocol B: Catalytic Equilibration (Polymerization)
Objective: Convert the hydrolysate into a high molecular weight polymer and end-cap the chains.
Materials:
-
Precursor: Hydrolysate from Protocol A.
-
Catalyst: Potassium Hydroxide (KOH) (finely ground) or Potassium Silanolate.
-
End-Capper: Hexamethyldisiloxane (MM) (Calculated based on target MW).
Step-by-Step Procedure:
-
Charging: Place the Hydrolysate into a resin kettle equipped with a high-torque mechanical stirrer and vacuum distillation setup.
-
Catalysis: Add 50-100 ppm of KOH (by weight).
-
Dehydration Phase: Heat to 120°C under a gentle
stream for 30 minutes to remove trace water (prevents silanol formation). -
Polymerization: Increase temperature to 150-160°C. Apply vacuum (10-20 mmHg) to remove any volatile cyclics if a specific MW distribution is required, or reflux to equilibrate. Stir for 4-6 hours.
-
Viscosity Check: Monitor torque on the stirrer. Significant increase indicates polymerization.
-
-
End-Capping (Optional): To stop polymerization and stabilize the chain ends, add the calculated amount of Hexamethyldisiloxane (MM) and stir for 2 hours at 100°C.
-
Note: For "Gum" consistency, omit MM. For "Fluid" consistency, MM controls the chain length.
-
-
Neutralization: Cool to 80°C. Add a stoichiometric excess of Phosphoric Acid (
) or silyophosphate to neutralize the KOH. Stir for 1 hour. -
Filtration: Dilute with Toluene, filter through a 0.45
PTFE membrane to remove potassium phosphate salts. -
Final Isolation: Strip the Toluene under high vacuum (1 mmHg) at 150°C to remove all volatiles and low-boiling cyclics.
Process Visualization
4.1 Synthesis Workflow Diagram
The following diagram illustrates the critical path from monomer to purified polymer, highlighting the phase separation and neutralization checkpoints.
Caption: Workflow for the hydrolytic polymerization of xylyl-siloxanes. Colors indicate process stages: Blue (Material), Red (Reaction), Yellow (Purification), Green (Isolation).
Characterization & Data Analysis
To validate the synthesis, the following analytical parameters must be met. The "xylyl" group introduces specific NMR signatures distinct from phenyl silicones.
5.1 Expected Analytical Data
| Technique | Parameter | Expected Result / Observation |
| Aromatic Protons (Multiplet, integration 3H) | ||
| D-unit ( | ||
| GPC (Toluene) | PDI (Polydispersity) | 1.3 - 1.8 (Equilibrated polymer) |
| Refractometry | Refractive Index ( | 1.51 - 1.54 (Significantly higher than PDMS at 1.40) |
| TGA | 5% Weight Loss |
5.2 Troubleshooting Guide
-
Problem: Haze in final polymer.
-
Cause: Incomplete removal of salt (Potassium Phosphate) or residual water.
-
Fix: Dissolve in dry toluene, refilter through a finer mesh (0.2
), and re-strip.
-
-
Problem: Low Viscosity (MW not building).
-
Cause: "Back-biting" degradation or too much end-capper.
-
Fix: Ensure catalyst is active (KOH can absorb water). Increase vacuum to remove cyclics which drives equilibrium toward linear polymer.
-
References
- Noll, W. (1968). Chemistry and Technology of Silicones. Academic Press.
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
- Mark, J. E. (2009). Polymer Data Handbook, 2nd Edition. Oxford University Press.
-
RefractiveIndex.INFO. (2024). Refractive index database for Silicon and derivatives.
-
Gelest, Inc. (2024). Silicone Fluids: Stable, Inert Media. Application Guide. (General protocols for silicone fluid synthesis).
Troubleshooting & Optimization
Preventing hydrolysis of Chloro(3,4-dimethylphenyl)dimethylsilane during storage
Troubleshooting & FAQ Guide for Chloro(3,4-dimethylphenyl)dimethylsilane
Welcome to the Technical Support Center. Chloro(3,4-dimethylphenyl)dimethylsilane is a highly reactive, moisture-sensitive dialkylarylchlorosilane widely used in advanced drug development and materials science. Because of its extreme sensitivity to atmospheric moisture, improper storage and handling will rapidly degrade the reagent, ruining downstream syntheses.
This guide provides field-proven, self-validating protocols to ensure the integrity of your reagent from the moment it arrives in your laboratory until the final drop is used.
FAQ 1: Why does my Chloro(3,4-dimethylphenyl)dimethylsilane degrade into a gel, and what is the mechanism?
The Causality of Degradation: The silicon atom in Chloro(3,4-dimethylphenyl)dimethylsilane is highly electrophilic due to the strongly polarized, electron-withdrawing Si-Cl bond. When exposed to even microscopic amounts of atmospheric moisture, water acts as a nucleophile, rapidly displacing the chloride ion. This initial hydrolysis generates a silanol and toxic, corrosive hydrogen chloride (HCl) gas[1].
The degradation does not stop there. The generated HCl acts as an autocatalyst, protonating the silanol and making it highly susceptible to attack by a second silanol molecule. This condensation reaction forms a stable, cross-linked siloxane network (Si-O-Si), which manifests physically as a viscous fluid or a useless solid gel[2]. Because the reaction generates its own catalyst, a single exposure event can trigger a cascading failure of the entire bottle.
Hydrolysis and condensation pathway of chlorosilanes upon moisture exposure.
FAQ 2: What is the optimal storage environment to prevent this degradation?
The Causality of Storage Choices: To prevent the autocatalytic degradation described above, storage conditions must absolutely exclude moisture.
-
Inert Gas Selection: While nitrogen is commonly used, Argon is the superior choice. Argon is denser than air; when a storage septum is pierced, Argon settles over the liquid phase, forming a heavy physical blanket that prevents oxygen and moisture from diffusing into the reagent.
-
Temperature Control: Refrigeration (2–8°C) is often used to slow down kinetic degradation. However, this introduces the greatest risk of all: temperature cycling . If a cold bottle is opened, ambient moisture will instantly condense on the inner walls and the septum, initiating the hydrolysis cascade. You must equilibrate the vessel to room temperature before any manipulation.
Quantitative Comparison of Storage Vessels
| Storage Vessel Type | Moisture Exclusion | Pressure Tolerance | Best Use Case |
| Sure/Seal™ Bottle | High | Moderate | Routine storage and syringe transfer of <50 mL aliquots[3]. |
| Schlenk Flask (PTFE Valve) | Very High | High | Long-term storage and rigorous vacuum-line manipulations. |
| Standard Glass (PTFE Cap) | Low to Moderate | Low | Short-term storage only; highly susceptible to moisture ingress. |
FAQ 3: How do I safely transfer the reagent without introducing atmospheric moisture?
The Causality of Transfer Protocols: Using standard pouring or unpressurized pipetting creates a temporary vacuum in the headspace, which violently sucks ambient, moisture-laden air into the bottle. To prevent this, a positive pressure of inert gas must be maintained during extraction, and all transfer equipment must be rigorously stripped of adsorbed surface water[4].
Step-by-Step Syringe Transfer Protocol: This protocol is a self-validating system; if the syringe plunger resists or the needle clogs, it immediately indicates that moisture has breached the system and hydrolysis has occurred.
-
Glassware Preparation: Laboratory glassware contains a microscopic film of adsorbed moisture. Eradicate this by heating syringes and needles in an oven at 125°C overnight[4].
-
Inert Cooling: Assemble the glassware while it is still hot and cool it under a continuous, active stream of dry Argon to prevent moisture readsorption[4].
-
Thermal Equilibration: Remove the Chloro(3,4-dimethylphenyl)dimethylsilane from cold storage and allow it to reach absolute room temperature.
-
System Purging: Flush the cooled syringe with Argon at least three times by drawing from an inert gas line and expelling the gas outside the reagent bottle.
-
Vessel Pressurization: Insert a small-gauge needle (e.g., 20-gauge) connected to an Argon line into the Sure/Seal™ septum to slightly pressurize the headspace. This ensures a vacuum is not created during extraction[3].
-
Reagent Extraction: Insert the dried syringe needle, draw slightly more than the required volume (do not exceed 50 mL in a single pull), and push the excess back to eliminate gas bubbles[3].
-
Transfer & Quenching: Transfer the reagent directly into your sealed reaction vessel. Immediately rinse the syringe with a dry, non-protic solvent (e.g., anhydrous toluene), followed by quenching in an isopropanol/base bath to safely neutralize any residual chlorosilane.
Step-by-step syringe transfer workflow for air-sensitive chlorosilanes.
FAQ 4: How can I verify the integrity of my stored reagent before an experiment?
Before committing a potentially degraded silane to a high-value synthesis, perform these rapid quality control checks:
-
Visual & Olfactory Cues: Pure Chloro(3,4-dimethylphenyl)dimethylsilane is a clear, free-flowing liquid. If the liquid appears cloudy, or if a viscous gel layer has formed on the surface, extensive siloxane condensation has occurred[2]. Furthermore, if extracting a micro-aliquot into the ambient air produces thick white fumes, this confirms the presence of active HCl gas reacting with room humidity[1].
-
Spectroscopic Validation (NMR): Run a quick ¹H or ²⁹Si NMR in anhydrous CDCl₃. The appearance of a new Si-O-Si resonance peak (typically shifted upfield in ²⁹Si NMR compared to the sharp Si-Cl peak) is definitive proof of hydrolysis and condensation.
References
- Sigma-Aldrich. "Handling Air-Sensitive Reagents - Technical Bulletin AL-134." University of Michigan.
- Global Silicones Council. "Global Safe Handling of Chlorosilanes." globalsilicones.org.
- Santa Cruz Biotechnology. "1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane Safety Data." scbt.com.
- Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.
Sources
Troubleshooting low yields in Grignard synthesis of xylyl chlorosilanes
Subject: Troubleshooting Low Yields in the Synthesis of (Dimethylphenyl)chlorosilanes Department: Organosilicon Process Chemistry Support Tier: Level 3 (Senior Application Scientist)
Introduction
You are likely encountering low yields due to the "Steric-Electronic Paradox" inherent to xylyl systems. Unlike simple phenyl Grignards, xylyl (dimethylphenyl) variants—particularly the 2,6-dimethylphenyl isomer—present unique challenges:
-
Steric Hindrance: The ortho-methyl groups protect the magnesium-carbon bond, making the Grignard reagent difficult to form and significantly slowing the subsequent coupling with chlorosilanes.
-
Side-Reaction Dominance: The sluggish coupling rate allows competing pathways (Wurtz coupling, ether cleavage, or atmospheric hydrolysis) to dominate.
-
Selectivity Issues: When reacting with poly-functional silanes (e.g.,
or ), controlling mono-substitution versus di-substitution is governed strictly by addition order and stoichiometry.
This guide moves beyond basic textbook protocols to address the specific failure modes of hindered aryl-silane coupling.
Phase 1: Troubleshooting Grignard Formation
The Symptom: Low titer of Grignard reagent, large amounts of unreacted magnesium, or heavy precipitation of white solids (biaryl coupling products) before silane addition.
Critical Protocol Adjustments
| Parameter | Standard Protocol | Xylyl-Optimized Protocol | Technical Rationale |
| Halide Choice | Aryl Chloride | Aryl Bromide | Aryl chlorides are often too inert for hindered initiation without Rieke Mg. Bromides initiate at lower temperatures, reducing Wurtz coupling. |
| Concentration | 1.0 – 2.0 M | 0.5 – 0.8 M | High concentration favors intermolecular radical coupling (Wurtz reaction: |
| Initiator | Iodine ( | DIBAL-H or 1,2-Dibromoethane | |
| Solvent | Diethyl Ether | THF (or THF/Toluene) | THF coordinates magnesium more strongly, stabilizing the hindered Grignard. Toluene co-solvent increases the boiling point for the subsequent difficult coupling step. |
The "Entrainment" Method for Stubborn Initiation
If the 2,6-xylyl halide refuses to initiate:
-
Do not simply heat to reflux (this promotes Wurtz coupling of the unreacted halide).
-
Use an Entrainer: Add 5 mol% of a reactive halide (e.g., 1,2-dibromoethane or ethyl bromide) to the Mg/THF slurry before adding the xylyl halide.
-
Wait for the exotherm: Once the entrainer reacts (bubbling/graying), the Mg surface is "pitted" and active. Immediately begin the slow addition of the xylyl halide.
Phase 2: The Coupling Reaction (The Bottleneck)
The Symptom: Grignard formed successfully, but final GC/NMR shows low conversion to product and high amounts of hydrolyzed silane or biaryl.
Mechanism of Failure: The Steric Wall
In 2,6-xylyl systems, the nucleophilic attack on Silicon is slow.
-
Standard Phenyl: Attacks
rapidly at . -
2,6-Xylyl: May require reflux temperatures to overcome the steric repulsion between the ortho-methyls and the chlorosilane substituents.
Step-by-Step Optimization
1. The "Inverse Addition" Rule (Crucial for Selectivity)
If you are reacting Xylyl-MgX with a polychlorosilane (e.g.,
-
NEVER add the Silane to the Grignard. This creates a local excess of Grignard, leading to double substitution (
). -
ALWAYS add the Grignard solution slowly into a chilled solution of the Silane.
2. Temperature Profiling
-
Addition Phase:
to . Keep it cold to prevent side reactions during the mixing. -
Reaction Phase: Once addition is complete, the reaction will likely stall due to sterics. You must ramp to reflux (65°C in THF) and hold for 2–6 hours.
-
Note: Monitor by GC. If conversion stops, do not heat indefinitely; prolonged heating degrades the product.
-
3. The Catalyst Fix
If the reaction is incomplete even after reflux, add 1–3 mol% CuCN (Copper(I) Cyanide) .
-
Why? It forms a transient organocuprate which is less sterically demanding and transfers the aryl group to silicon more efficiently than the bulky Grignard.
Visualizing the Failure Pathways
The following diagram illustrates the competitive landscape inside your reactor. Note how "Wurtz Coupling" and "Hydrolysis" are the primary yield killers.
Figure 1: Reaction pathway analysis showing critical control points to prevent side reactions.
Phase 3: Isolation & Workup
The Symptom: Product decomposes or turns into a gel/siloxane during distillation.
Chlorosilanes are extremely hydrolytically unstable. Standard aqueous workups (acid wash) often destroy the product.
The "Dry Workup" Protocol:
-
Precipitation: Dilute the reaction mixture with a non-polar solvent (Hexane or Toluene). This forces the Magnesium salts (
) to crash out. -
Inert Filtration: Filter the slurry under Nitrogen/Argon using a Schlenk frit or a pressure filter.
-
Warning: Do not use standard vacuum filtration in air; the moisture in the air will hydrolyze the chlorosilane immediately.
-
-
Distillation: Distill the filtrate directly.
-
Tip: Add a small amount of high-boiling mineral oil to the pot before distillation. This keeps the remaining salts fluid and prevents "bumping" as the solvent is removed.
-
FAQ: Rapid Response
Q: My reaction turned black and viscous. What happened? A: This is usually polymerized THF or decomposition of the Grignard due to excessive heating without successful coupling. If using 2,6-xylyl, ensure you didn't overheat during the formation stage. The black color often indicates fine colloidal magnesium, which is harmless, but viscosity suggests solvent polymerization or siloxane formation.
Q: Can I use Commercial Grignard reagents? A: Yes, but check the titer immediately. Commercial Xylyl Grignards often degrade over time due to the Schlenk equilibrium shifting in storage. If the bottle has a lot of solids, the effective concentration is likely much lower than the label, leading to stoichiometry errors (and thus low yields).
Q: Why is 2,6-xylyl chlorosilane yield lower than 3,5-xylyl? A: Purely steric hindrance. The 2,6-methyl groups physically block the approach of the silicon atom. You must accept that yields will be lower (50-60% is often excellent for 2,6-isomers) compared to unhindered systems (80-90%).
References
-
Gelest, Inc. "Grignard Reagents and Silanes: Reaction Protocols." Gelest Technical Guides. Link
-
Tuulmets, A., et al. (2004).[1] "Grignard Reaction with Chlorosilanes in THF: A Kinetic Study." Journal of Organic Chemistry. Link (Verified via ResearchGate snippet).
-
BenchChem. "Troubleshooting guide for the synthesis of dichlorophenyltrichlorosilane." Technical Support. Link
-
Master Organic Chemistry. "Reactions of Grignard Reagents." Link
-
Alfa Chemistry. "Common Side Reactions in Grignard Reactions (Wurtz Coupling)." Link
Sources
Technical Support Center: Managing HCl Byproducts in (3,4-Xylyl)dimethylchlorosilane Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the optimization of silyl protecting group strategies. (3,4-Xylyl)dimethylchlorosilane (also known as chlorodimethyl(3,4-dimethylphenyl)silane) is a specialized, sterically encumbered aryldialkylsilyl reagent utilized in advanced organic synthesis[1].
During the silylation of protic substrates (alcohols, amines, thiols), the nucleophilic attack on the silicon center displaces a chloride ion, generating stoichiometric amounts of hydrogen chloride (HCl)[2]. If this acidic byproduct is not efficiently neutralized or removed, it can halt the reaction via equilibrium limitations, degrade acid-sensitive functional groups, or induce unwanted side reactions[3]. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for HCl removal to ensure high-yielding silylations.
Mechanistic Causality & Reaction Dynamics
To troubleshoot a reaction, we must first understand the causality of its failure. Silylation proceeds via an SN2-like mechanism at the silicon center. Because the reaction is an equilibrium process, the continuous generation of HCl will eventually drive the reverse reaction (desilylation) if the acid is not scavenged[3].
Fig 1. SN2 silylation mechanism and the critical role of HCl scavenging to drive reaction completion.
Troubleshooting FAQs
Q1: Why does my silylation reaction stall at 50-60% conversion despite using excess silane? A1: This is a classic violation of Le Chatelier's principle. As the reaction progresses, the localized concentration of HCl increases. HCl can protonate your nucleophile (e.g., converting a reactive amine into an unreactive ammonium salt), effectively quenching the reaction[2]. An active acid scavenger is required to precipitate the chloride out of the solution, rendering the forward reaction irreversible[4].
Q2: How do I select the optimal acid scavenger for (3,4-Xylyl)dimethylchlorosilane? A2: The choice depends on the steric bulk of your substrate and its acid sensitivity. Because the 3,4-dimethylphenyl group introduces moderate steric hindrance, bulky bases like Triethylamine (TEA) may struggle to act as nucleophilic catalysts[5]. Imidazole is highly recommended because it serves a dual purpose: it acts as a highly effective acid scavenger (precipitating as imidazolium chloride) and forms a reactive N-silyl intermediate that accelerates the transfer of the silyl group to the substrate[3],[5].
Quantitative Comparison of Common Acid Scavengers
| Scavenger | pKa (Conjugate Acid) | Recommended Equivalents | Byproduct State (in DCM/DMF) | Best Use Case |
| Imidazole | 6.95 | 2.2 - 2.5 | Insoluble Precipitate | Sterically hindered substrates; dual catalysis[3]. |
| Triethylamine (TEA) | 10.75 | 1.2 - 1.5 | Soluble/Semi-soluble | Unhindered primary alcohols; standard silylations[5]. |
| Pyridine | 5.25 | Solvent quantity | Soluble | Highly robust substrates; used as both solvent and base[5]. |
| DIPEA | 10.56 | 1.2 - 1.5 | Soluble | Acid-sensitive substrates requiring a non-nucleophilic base. |
Q3: My substrate is highly acid-sensitive. How do I prevent degradation before the scavenger acts? A3: The causality of degradation lies in transient pH drops during the localized addition of the chlorosilane. To prevent this, the protocol must be self-validating: always pre-dissolve your substrate and the amine base in the solvent before adding the (3,4-Xylyl)dimethylchlorosilane. Add the silane dropwise at 0°C. This ensures that the base is always in stoichiometric excess relative to the generated HCl, preventing any transient acidic microenvironments.
Q4: I am using TEA, but I am seeing poor yields and side reactions. What is wrong? A4: TEA-HCl salts can sometimes form thick, gummy suspensions that trap unreacted starting materials. Additionally, if the substrate is sterically hindered, TEA alone is insufficient to drive the reaction[5]. Switch to Imidazole, or add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to your TEA system to facilitate the silyl transfer.
Workflow: Scavenger Selection
Fig 2. Decision matrix for selecting the optimal HCl scavenger based on substrate properties.
Self-Validating Experimental Protocols
Protocol 1: Imidazole-Catalyzed Silylation (Recommended for most substrates)
This protocol utilizes imidazole to simultaneously activate the (3,4-Xylyl)dimethylchlorosilane and irreversibly trap the HCl byproduct[3].
-
Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere.
-
Substrate Loading: Dissolve 1.0 equivalent of the alcohol/amine substrate in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add 2.2 equivalents of anhydrous Imidazole to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.
-
Silane Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 to 1.2 equivalents of (3,4-Xylyl)dimethylchlorosilane.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (or heat to 40°C if highly hindered)[3]. A white precipitate (imidazolium chloride) will form, physically validating that HCl is being successfully scavenged.
-
Workup: Once TLC or LC-MS indicates complete conversion, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate or diethyl ether. The aqueous wash will completely remove the imidazolium chloride salt.
Protocol 2: Biphasic Scavenging (For robust, non-polar substrates)
This method uses an inorganic base in a two-phase system, physically separating the HCl from the organic layer[4].
-
Preparation: Dissolve 1.0 equivalent of the substrate in an organic solvent (e.g., Toluene or DCM).
-
Aqueous Base: Add an equal volume of 10% aqueous K₂CO₃ or NaHCO₃ solution to create a biphasic mixture.
-
Silane Addition: Under vigorous biphasic stirring, add 1.2 equivalents of (3,4-Xylyl)dimethylchlorosilane dropwise.
-
Causality of Action: As HCl is generated in the organic phase, the vigorous stirring transfers it to the aqueous phase where it is instantly neutralized by the carbonate, releasing CO₂ gas. The bubbling serves as a visual confirmation of neutralization.
-
Workup: Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. scispace.com [scispace.com]
- 3. gelest.com [gelest.com]
- 4. US7351339B2 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Reaction Temperature for 3,4-Dimethylphenyl Silylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the reaction temperature during the silylation of 3,4-dimethylphenyl compounds. It is designed to help you troubleshoot common issues and answer frequently asked questions to ensure successful and efficient reactions.
Troubleshooting Guide: Optimizing Reaction Temperature
The silylation of phenols, including 3,4-dimethylphenol, is a fundamental reaction in organic synthesis, often used to protect hydroxyl groups.[1][2] Temperature is a critical parameter that can significantly impact reaction rate, yield, and the formation of byproducts.
Q1: My silylation of 3,4-dimethylphenol is showing low or no conversion. How can I troubleshoot this by adjusting the temperature?
A1: Low conversion is a common issue that can often be resolved by systematically optimizing the reaction temperature. Here’s a workflow to address this:
Initial Assessment:
-
Confirm Reagent and Substrate Purity: Ensure the 3,4-dimethylphenol, silylating agent (e.g., TBDMSCl, TMSCl), base (e.g., imidazole, triethylamine), and solvent are pure and anhydrous.[3][4] Moisture is a primary cause of silylation failure as it consumes the silylating agent.[3][5]
-
Verify Stoichiometry: Double-check the molar ratios of your reagents. A slight excess of the silylating agent and base is often required.[3]
Temperature Optimization Workflow:
-
Start at Room Temperature: Many silylation reactions proceed efficiently at ambient temperatures (20-25 °C).[6]
-
Incremental Heating: If conversion is low after a reasonable time (monitor by TLC or GC-MS), gradually increase the temperature in 10-15 °C increments.[7] A common starting point for heating is 40-60 °C.[8]
-
Reflux Conditions: For particularly stubborn reactions, refluxing the reaction mixture may be necessary. The reflux temperature will depend on the boiling point of your chosen solvent.
-
Monitor Reaction Progress: At each temperature increment, monitor the reaction progress using an appropriate analytical technique like GC-MS or NMR spectroscopy.[9][10] This will help you determine the optimal temperature for maximum conversion without significant byproduct formation.
Experimental Protocol: Temperature Screening for Silylation of 3,4-Dimethylphenol
-
Materials:
-
3,4-Dimethylphenol
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride - TBDMSCl)
-
Base (e.g., Imidazole)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Acetonitrile - ACN)
-
Reaction vials with septa
-
Heating block or oil bath
-
TLC plates and GC-MS for analysis
-
-
Procedure:
-
Set up a series of identical reactions in separate vials, each containing 3,4-dimethylphenol (1.0 eq), imidazole (2.0 eq), and anhydrous solvent.
-
Add the TBDMSCl (1.1 eq) to each vial.
-
Place each vial at a different, constant temperature (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).
-
At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction, quench it (e.g., with a drop of methanol), and analyze by TLC or GC-MS to determine the conversion.
-
Plot conversion versus time for each temperature to identify the optimal conditions.
-
Q2: I'm observing significant byproduct formation. Could the reaction temperature be the cause?
A2: Yes, elevated temperatures can lead to side reactions. Common byproducts in silylation reactions include:
-
Hydrolysis of the Silylating Agent: This occurs in the presence of moisture and is exacerbated by heat.[3]
-
Formation of Disiloxanes: This can happen if the silylating agent reacts with itself.
-
Decomposition of Starting Material or Product: Some compounds may not be stable at higher temperatures.
Troubleshooting High Temperatures:
-
Lower the Temperature: If you are running the reaction at an elevated temperature, try reducing it. Even a small decrease can sometimes significantly improve selectivity.[11]
-
Use a More Reactive Silylating Agent: Instead of increasing the temperature, consider using a more reactive silylating agent that can proceed at a lower temperature. For example, silyl triflates are more reactive than silyl chlorides.[5][12]
-
Optimize the Catalyst: The choice of base or catalyst can influence the optimal temperature. Stronger bases may allow the reaction to proceed at a lower temperature.[13]
Frequently Asked Questions (FAQs)
Q3: What is the typical temperature range for the silylation of phenols like 3,4-dimethylphenol?
A3: The optimal temperature can vary widely depending on the specific reagents and conditions. However, a general range is from room temperature (20-25 °C) to the reflux temperature of the solvent.[6][13] For many standard silylating agents like TBDMSCl with imidazole in DCM or ACN, reactions often proceed well between 25 °C and 60 °C.[8]
Q4: How does the choice of silylating agent affect the optimal reaction temperature?
A4: The reactivity of the silylating agent is a key factor.
-
Highly Reactive Agents: Reagents like trimethylsilyl triflate (TMSOTf) are very powerful and can often silylate phenols at low temperatures, sometimes even at 0 °C or below.[5]
-
Less Reactive, More Hindered Agents: Sterically hindered agents like tert-butyldiphenylsilyl chloride (TBDPSCl) are less reactive and may require higher temperatures or stronger catalysts to achieve a reasonable reaction rate.[13][14]
Q5: What is the impact of the solvent on the reaction temperature?
A5: The solvent plays a crucial role in determining the practical upper limit of the reaction temperature (its boiling point). Additionally, the polarity of the solvent can influence reaction rates, potentially allowing for lower reaction temperatures. For instance, polar aprotic solvents like acetonitrile or DMF can sometimes accelerate silylation reactions compared to less polar solvents like dichloromethane.[15][16]
Q6: Can I use microwave heating to optimize the reaction temperature?
A6: Microwave-assisted synthesis can be an effective tool for rapidly screening reaction conditions, including temperature. It allows for precise temperature control and can often significantly reduce reaction times.[5]
Data Presentation
Table 1: Effect of Temperature on the Silylation of 3,4-Dimethylphenol with TBDMSCl/Imidazole in ACN
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 25 | 4 | 65 |
| 40 | 2 | 90 |
| 60 | 1 | >98 |
| 80 | 1 | >98 (with minor byproduct formation) |
Note: This is example data and actual results may vary.
Visualizations
Workflow for Optimizing Silylation Temperature
Caption: A decision-making workflow for troubleshooting and optimizing reaction temperature in silylation reactions.
General Silylation Reaction Mechanism
Caption: The general two-step mechanism for the silylation of a phenol.
References
- Benchchem. (n.d.). A Comparative Guide to the Kinetics of t-Butylsilylation and Other Silylation Agents.
- Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
- Benchchem. (n.d.). Issues with silylation reactions in protic solvents.
- Benchchem. (n.d.). Troubleshooting common side reactions in platinum-catalyzed processes.
- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
- Sparkes, E. I., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Molecules, 26(15), 4439.
- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
- Chromatography Forum. (2014, October 8). Why do my silylations always fail?
- III Analytical Methods. (n.d.).
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Sparkes, E. I., et al. (2023, July 12). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.
- Journal of Analytical Atomic Spectrometry. (2025, August 6).
- RSC Publishing. (2005, February 1). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids.
- ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects?
- Wikipedia. (n.d.). Silylation.
- Organic Letters. (2018, March 14).
- PMC. (n.d.).
- Scilit. (n.d.).
- Reaction Chemistry & Engineering. (n.d.).
- Tetrahedron Letters. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.
- The Royal Society of Chemistry. (n.d.). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and car.
- eScholarship.org. (n.d.).
- SciSpace. (n.d.).
- ResearchGate. (n.d.).
- University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Journal of the Brazilian Chemical Society. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Silylation Derivatization in Analytical Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of phenoxalin 3a.
- silyl
- PubMed. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
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- 5. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
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- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 13. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 14. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 15. softbeam.net:8080 [softbeam.net:8080]
- 16. researchgate.net [researchgate.net]
Handling moisture sensitivity of Chloro(3,4-dimethylphenyl)dimethylsilane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets and provide you with a mechanistic, field-proven understanding of how to handle Chloro(3,4-dimethylphenyl)dimethylsilane .
Mishandling moisture-sensitive chlorosilanes rarely results from a lack of effort, but rather a misunderstanding of their fundamental reactivity. This guide will explain the causality behind degradation, provide self-validating protocols to ensure experimental integrity, and troubleshoot common failure modes.
The Mechanistic Reality of Moisture Sensitivity
To handle Chloro(3,4-dimethylphenyl)dimethylsilane effectively, you must understand why it is so violently reactive with water. The root cause lies in the polarity of the silicon-chlorine (Si–Cl) bond. Because of the significant electronegativity difference between silicon (1.90) and chlorine (3.16), the silicon center becomes highly electrophilic[1].
When exposed to even trace atmospheric moisture, water acts as a nucleophile. Computational studies show that while the hydrolysis activation barrier with a single water molecule is ~22–24 kcal/mol, the presence of water clusters (typical in ambient humidity) drops this barrier to approximately 15 kcal/mol, making the reaction highly favorable and rapid[2].
This nucleophilic attack triggers a cascade of detrimental events:
-
Silanol Formation: The chloride ligand is replaced by a hydroxyl group, forming an unstable silanol[1].
-
HCl Evolution: Corrosive hydrogen chloride (HCl) gas is rapidly released as a byproduct, which can pressurize sealed containers and cause severe chemical burns[3].
-
Siloxane Condensation: The unstable silanols undergo rapid condensation (eliminating water) to form insoluble, polymeric siloxane (Si-O-Si) networks[1].
Logical flow of chlorosilane hydrolysis and subsequent degradation pathways.
Quantitative Parameters for Storage & Handling
To prevent the degradation cascade described above, strict environmental controls must be maintained. The following table summarizes the critical quantitative parameters required to preserve the integrity of your chlorosilane inventory.
| Parameter | Threshold / Value | Mechanistic Rationale |
| Storage Temperature | 2–8 °C | Minimizes thermal degradation and lowers the vapor pressure of the volatile silane, reducing the risk of seal breach[4]. |
| Ambient Relative Humidity | < 10% | Prevents moisture-induced hydrolysis and the subsequent generation of HCl byproducts[4]. |
| Hydrolysis Activation Energy | 15 – 24 kcal/mol | Demonstrates that ambient humidity (water clusters) significantly lowers the energy barrier for degradation[2]. |
| Fume Hood Face Velocity | 100 – 120 fpm | Ensures complete containment of evolved HCl gas or volatile silane vapors during accidental exposure or transfer[4]. |
Self-Validating Protocol: Anhydrous Syringe Transfer
A protocol is only as good as its ability to verify its own success. Do not simply follow these steps; observe the validation checkpoints to ensure your inert atmosphere has not been compromised.
Step 1: Glassware Desiccation
-
Action: Bake all reaction flasks, syringes (if glass), and needles at 120°C for a minimum of 4 hours. Assemble the apparatus while hot under a stream of dry argon.
-
Self-Validation: If condensation appears on the glass upon cooling, the system is compromised. Disassemble and rebake.
Step 2: Schlenk Line Purge Cycling
-
Action: Subject the assembled reaction vessel to three continuous cycles of high vacuum followed by an argon backfill.
-
Self-Validation: During the static vacuum phase, the manifold gauge must hold steady at <0.1 mbar. A rising pressure indicates a micro-leak that will allow moisture ingress.
Step 3: Reagent Acclimation
-
Action: Remove the Chloro(3,4-dimethylphenyl)dimethylsilane from 2–8°C storage and allow it to warm to room temperature before removing any secondary containment or exposing the septum.
-
Self-Validation: The exterior of the bottle must be completely free of condensation before a needle is introduced.
Step 4: Syringe Preparation and Transfer
-
Action: Pierce the reagent septum with an argon-purged syringe. Inject a volume of argon equal to the volume of silane you intend to withdraw to maintain positive pressure. Draw the liquid slowly.
-
Self-Validation: The plunger must move smoothly without pulling a vacuum. If a vacuum is created, ambient air (and moisture) may be sucked into the syringe through the needle hub.
Step 5: Reaction Execution
-
Action: Inject the silane into your anhydrous solvent (previously titrated via Karl Fischer to <10 ppm H₂O).
-
Self-Validation: The resulting solution must remain perfectly clear. Any immediate cloudiness indicates the formation of siloxane polymers due to water contamination.
Self-validating step-by-step workflow for the inert transfer of moisture-sensitive silanes.
Troubleshooting & FAQs
Q: My reaction mixture turned cloudy immediately upon adding the silane. What happened? A: Cloudiness is the hallmark of siloxane polymer formation. When the silane encounters trace water in your solvent or headspace, it hydrolyzes into a silanol, which then rapidly condenses into insoluble Si-O-Si networks[1]. Correction: You must rigorously dry your solvents. Always use activated molecular sieves or a solvent purification system, and verify water content with Karl Fischer titration prior to the experiment.
Q: The septum on my reagent bottle bulged and popped off during storage. What caused this? A: This indicates a severe pressure buildup from hydrogen chloride (HCl) gas. If ambient moisture breached the septum (often due to repeated puncturing with large-gauge needles or failing to store the bottle under an inert blanket), hydrolysis occurred inside the bottle[1]. Correction: Store the bottle in a desiccator or glovebox, maintain an argon blanket, and replace heavily punctured septa immediately.
Q: Can I extinguish a small chlorosilane fire with water or standard laboratory foam? A: Absolutely not. Applying water or aqueous foam will violently accelerate the hydrolysis reaction. This not only releases massive amounts of corrosive HCl gas but can also trap flammable hydrogen gas underneath the foam blanket, leading to reignition or explosion[3]. Correction: Use dry sand or carbon dioxide (CO₂) extinguishers for small fires involving chlorosilanes[3].
Q: I noticed a white crust forming around the cap of the silane bottle. Is the reagent still good? A: The white crust is polymeric siloxane, confirming that the seal has been compromised and moisture has entered the bottle. While the bulk liquid underneath may still contain active silane, its purity is compromised, and the exact molarity is now unknown. For sensitive drug development applications, the bottle should be discarded and replaced to ensure reproducible stoichiometry.
References
- Chlorosilanes - Grokipedia Grokipedia
- Chloromethyl Trimethylsilane Purification Methods And Techniques ZM Silane Limited
- Theoretical study of the hydrolysis of chlorosilane ResearchG
- 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane Handling Procedures Santa Cruz Biotechnology
Sources
Stability of (3,4-dimethylphenyl)dimethylsilyl protecting groups under acidic conditions
The following technical guide is designed for researchers and drug development professionals utilizing the (3,4-dimethylphenyl)dimethylsilyl (often abbreviated as 3,4-DMPDMS or XylDMS ) protecting group.
This guide prioritizes the stability profile under acidic conditions , as this is the most common failure point for this specific silyl ether, while highlighting its unique utility in oxidative cleavage strategies.[1]
Part 1: Executive Technical Summary[1]
The Core Dilemma: You are likely using the 3,4-DMPDMS group not for its acid stability, but for its orthogonality . Unlike standard alkyl silyl ethers (TBDMS, TIPS), this group contains an electron-rich aryl ring attached directly to the silicon.[1]
-
Primary Feature: It allows for oxidative cleavage (Fleming-Tamao oxidation) under neutral conditions, preserving other acid/base-sensitive groups.
-
The Acid Risk: The 3,4-dimethyl substitution pattern makes the phenyl ring electron-rich. While this accelerates oxidative cleavage, it also makes the Si–O bond moderately acid-labile —significantly more so than TBDMS or TBDPS.[1]
Stability Hierarchy (Acidic Conditions)
The following chart places 3,4-DMPDMS in the context of standard silyl protecting groups.
[1]
Part 2: Troubleshooting Guide (FAQ)
Scenario A: Premature Deprotection in Acidic Media
Q: I am treating my substrate with dilute TFA (trifluoroacetic acid) to remove a Boc group, but I'm losing my 3,4-DMPDMS group. Why?
A: This is a classic "mismatch" of protecting group orthogonality.
-
The Cause: While TBDMS groups often survive brief exposure to dilute TFA, the 3,4-DMPDMS group is electronically distinct.[1] The electron-donating methyl groups on the phenyl ring can facilitate protodesilylation (cleavage of the Si-Aryl bond) or simply increase the basicity of the silyl ether oxygen, accelerating hydrolysis.
-
The Fix:
-
Switch Acid: Use HCl in Dioxane (anhydrous) instead of TFA. TFA is a hard nucleophile and a strong acid that effectively cleaves arylsilyl ethers.
-
Buffer: If you must use TFA, buffer the reaction with 2,6-lutidine to scavenge protons, though this may inhibit Boc removal.[1]
-
Alternative Strategy: Use a Lewis Acid like ZnBr₂ in DCM for Boc removal, which is often gentler on silyl ethers than Brønsted acids.[1]
-
Q: My compound decomposes into a complex mixture when exposed to HBr/Acetic Acid. Is the silyl group unstable?
A: Yes, but likely via a different mechanism.[1]
-
The Mechanism: The 3,4-dimethylphenyl ring is highly activated toward Electrophilic Aromatic Substitution (EAS) . Strong acids like HBr can cause ipso-substitution or protonation of the aromatic ring, leading to the loss of the silicon moiety entirely (Si-C bond cleavage) rather than just the protecting group (Si-O bond cleavage).
-
Recommendation: Avoid strong mineral acids or electrophilic reagents (like Br₂) that could attack the electron-rich aromatic ring.
Scenario B: Orthogonal Deprotection Failures
Q: I'm trying to cleave the 3,4-DMPDMS group with Fluoride (TBAF), but the reaction is sluggish compared to TBDMS.
A: This is counter-intuitive but possible due to steric crowding if the substrate is bulky.
-
The Insight: Aryl groups are planar but rigid. If your substrate has significant steric bulk near the hydroxyl group, the approach of the fluoride ion might be hindered.
-
The Fix:
-
Buffer the TBAF: Commercial TBAF is basic (contains NaOH/TBAOH). Add Acetic Acid (1.0 eq) to the TBAF solution. This buffers the pH and prevents side reactions while maintaining Fluoride nucleophilicity.
-
Switch to TASF: Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is a non-basic source of fluoride that often works when TBAF fails.
-
Q: How do I remove only the 3,4-DMPDMS group in the presence of TBDMS?
A: You must utilize the Oxidative Cleavage pathway. This is the raison d'être for this protecting group.
-
Protocol: Use the Fleming-Tamao Oxidation conditions. The electron-rich 3,4-dimethylphenyl group reacts much faster than alkyl silyl groups (like TBDMS) or unsubstituted phenyl groups.
-
Reagents: KBr, Peracetic Acid (or H₂O₂), in Acetic Acid/Sodium Acetate.[1]
-
Selectivity: The 3,4-DMPDMS converts to a silanol (and then free alcohol), while TBDMS remains intact because it lacks the aryl group necessary for the initial electrophilic attack.
Part 3: Detailed Protocols
Protection (Installation of 3,4-DMPDMS)
Standard Silylation Protocol
Reagents:
-
Substrate (Alcohol)[2]
-
(3,4-Dimethylphenyl)dimethylsilyl chloride (DMPDMS-Cl )
-
Imidazole (Base)
-
DMAP (Catalyst, optional for hindered alcohols)[1]
-
DCM or DMF (Solvent)
Step-by-Step:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add Imidazole (2.5 equiv). Stir until dissolved.
-
Add DMPDMS-Cl (1.2 equiv) dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor by TLC. (Note: The aryl group aids UV visualization).
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Purify via silica gel chromatography. (Stable to standard silica).
Selective Oxidative Deprotection (Orthogonal to TBDMS/Acid)
Fleming-Tamao Oxidation Variant
Reagents:
-
KF (Potassium Fluoride)[6]
-
KHCO₃ (Potassium Bicarbonate)
-
H₂O₂ (30% Hydrogen Peroxide)
-
THF/MeOH (1:1)
Step-by-Step:
-
Dissolve substrate in THF/MeOH (1:1 mixture).
-
Add KF (2.0 equiv) and KHCO₃ (2.0 equiv).
-
Add H₂O₂ (5–10 equiv) slowly at RT.
-
Stir for 6–12 hours.
-
Quench with aqueous Sodium Thiosulfate (to destroy excess peroxide).
-
Extract with Ethyl Acetate.
Acidic Deprotection (General Removal)
If orthogonality is not required
Reagents:
-
Acetic Acid (AcOH)
-
THF
-
Water[8]
Step-by-Step:
-
Dissolve substrate in THF.
-
Add AcOH/H₂O (3:1 ratio).
-
Heat to 40–50°C.
-
Time: 3,4-DMPDMS will cleave in 1–3 hours. (TBDMS would require 24h+ or higher heat under these conditions).
Part 4: Mechanistic Visualization
The following diagram illustrates the Oxidative Cleavage Pathway , which is the unique advantage of this group, contrasting it with the acid hydrolysis risk.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General authority on silyl ether stability hierarchy).
-
Fleming, I., & Henning, R. (1984).[1] Phenyldimethylsilyl as a masking group for the hydroxy group. Chemical Communications. (Foundational work on phenyldimethylsilyl and oxidative cleavage).
-
Jones, G. R., & Landais, Y. (1996).[1] The Oxidation of the Carbon-Silicon Bond. Tetrahedron. (Review detailing the electronic effects of aryl substituents on Fleming-Tamao oxidation rates).
-
Suginome, M., & Ito, Y. (2000).[1] Transition Metal-Mediated Silylation of Organic Compounds. Chemical Reviews. (Discusses the synthesis and reactivity of functionalized arylsilanes).
-
Lister, M. A., et al. (2025).[1] BenchChem Comparative Guide to Silyl Ether Stability. (General reference for acid/base stability charts). (Note: Generalized source for stability data).
Sources
- 1. US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. escholarship.org [escholarship.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Minimizing side reactions in the synthesis of 3,4-xylyl silanes
Topic: Minimizing Side Reactions in Aryl-Silane Coupling Ticket ID: #XYL-Si-90210 Status: Open Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary
The synthesis of 3,4-xylyl silanes (3,4-dimethylphenyl silanes) via Grignard or organolithium routes is a staple in creating high-refractive-index materials and robust stationary phases. However, the electron-rich nature of the 3,4-dimethylphenyl ring makes the intermediate highly nucleophilic, leading to three primary failure modes:
-
Wurtz Homocoupling: Formation of 3,3',4,4'-tetramethylbiphenyl.
-
Poly-substitution: Uncontrolled addition of multiple aryl groups to the silicon center.
-
Hydrolysis: Degradation of chlorosilane precursors or products into silanols/siloxanes.[1]
This guide provides a self-validating protocol to navigate these pitfalls, prioritizing the Grignard route (3,4-dimethylphenylmagnesium bromide) as the most scalable and controllable method.
Module 1: The Reaction Landscape
Before troubleshooting, visualize the competitive pathways. The goal is to maximize Path A while suppressing Path B and Path C .
Figure 1: Competitive reaction pathways in 3,4-xylyl silane synthesis. Red nodes indicate failure modes.
Module 2: Troubleshooting & Optimization Protocols
Issue #1: "My reaction mixture turned black/cloudy immediately, and yield is low."
Diagnosis: Wurtz Homocoupling. The 3,4-dimethyl substitution increases the electron density of the aryl ring, making the aryl halide and the formed Grignard prone to reacting with each other rather than the magnesium surface or the silane.
The Fix: Dilution & Temperature Management
-
Theory: Wurtz coupling is second-order with respect to concentration. Grignard formation is pseudo-first-order at the Mg surface. Therefore, high dilution favors Grignard formation .
-
Protocol:
-
Solvent Choice: Use THF (Tetrahydrofuran) over Diethyl Ether (
).[2] THF coordinates better with Mg, stabilizing the Grignard species and reducing aggregation. -
The "Entrainment" Initiation: Do not dump all halide at once.
-
Cover Mg turnings (1.1 eq) with minimal THF.
-
Add 5% of the total 4-bromo-o-xylene.
-
Add a crystal of Iodine (
) or 1,2-dibromoethane to activate. -
Wait for exotherm/color change.
-
-
Dropwise Addition: Once initiated, dilute the remaining bromide with THF (1:4 ratio) and add slowly. Maintain temperature between 35-45°C. Do not let it reflux vigorously (
C promotes coupling).
-
Issue #2: "I wanted the mono-aryl silane, but I got the bis-aryl product."
Diagnosis: Stoichiometry & Addition Order Failure. The reaction rate of the second aryl addition is often faster than the first because the substitution of an electron-withdrawing Chlorine with an electron-donating Aryl group makes the Silicon center less electrophilic, but the leaving group dynamics can sometimes favor multiple substitutions if local concentration of Grignard is high.
The Fix: Inverse Addition
-
Theory: By adding the Grignard to the Silane (rather than Silane to Grignard), you ensure the Silane is always in huge molar excess relative to the incoming nucleophile.
-
Protocol:
-
Place Chlorosilane (e.g.,
or ) in the reaction flask. -
Cool to 0°C to -10°C .
-
Transfer the prepared 3,4-xylyl Grignard into an addition funnel.
-
Add Grignard dropwise with vigorous stirring.
-
Issue #3: "My product has a broad peak around 3.0-5.0 ppm in 1H NMR and IR shows 3400 cm-1."
Diagnosis: Hydrolysis (Silanol Formation). Chlorosilanes are moisture scavengers. Even "dry" solvents can contain enough ppm water to ruin a reaction.[3]
The Fix: The "Schlenk" Standard
-
Protocol:
-
Glassware: Flame-dry all glassware under vacuum, then backfill with Argon (Ar is heavier than
and blankets the solution better). -
Solvents: Distill THF from Sodium/Benzophenone or use a column-based solvent purification system (SPS).
-
Workup: When quenching excess Grignard, use anhydrous reagents (like Trimethylsilyl chloride, TMSCl) to "cap" any formed silanols, or perform a non-aqueous workup (filtration of Mg salts) if possible.
-
Module 3: Quantitative Reference Data
Use this table to benchmark your experimental design.
| Parameter | Standard Condition | Optimized for Selectivity | Reason |
| Solvent | Diethyl Ether | THF (Anhydrous) | Higher boiling point, better solubility of 3,4-xylyl species. |
| Temperature (Grignard Prep) | Reflux ( | 40-50°C | Controlled initiation prevents Wurtz coupling. |
| Addition Mode | Normal (Silane to Mg) | Inverse (Grignard to Silane) | Prevents local excess of Grignard; stops poly-substitution. |
| Mg Equivalents | 1.0 eq | 1.1 - 1.2 eq | Ensures complete consumption of aryl bromide. |
| Silane Equivalents | 1.0 eq | 2.0 - 3.0 eq | Excess silane statistically guarantees mono-substitution. |
Module 4: Experimental Workflow (Visualized)
This flowchart describes the Inverse Addition method, the gold standard for synthesizing mono-3,4-xylyl silanes.
Figure 2: Optimized "Inverse Addition" workflow to ensure mono-selectivity.
FAQ: Frequently Asked Questions
Q: Can I use 4-chloro-o-xylene instead of the bromo- analog? A: It is not recommended. Aryl chlorides are significantly less reactive toward Magnesium than bromides. You would need to use "Rieke Magnesium" (highly activated) or a Nickel catalyst, which introduces unnecessary complexity and cost. Stick to 4-bromo-o-xylene .[4]
Q: How do I store the isolated 3,4-xylyl chlorosilane? A: These compounds are extremely hydrolytically unstable. Store in a schlenk flask or a sealed ampoule under Nitrogen/Argon. If storing for long periods, wrap the cap in Parafilm and store in a desiccator. Do not store in a standard fridge unless the container is secondary-contained, as moisture condensation is a risk.
Q: Why is my yield lower than the literature (e.g., <60%)? A: Check your Magnesium source. Oxidized Mg turnings are the #1 cause of initiation failure.
-
Tip: Wash your Mg turnings with dilute HCl, then water, then Acetone, and dry in an oven before use. Or, simply crush the turnings with a mortar and pestle immediately before adding to the flask to expose fresh metal.
References
-
Gelest, Inc. "Grignard Reagents and Silanes: Guidelines for Silicon-Carbon Bond Formation."[5] Gelest Technical Literature.
-
Arkles, B. "Silicon Compounds: Register and Review."[5] Gelest, Inc., 2023. (Standard reference for organosilicon physical properties and synthesis).
-
BenchChem. "Preventing the formation of Wurtz coupling products in Grignard reactions." Technical Support Guide.
-
Organic Syntheses. "Preparation of Grignard Reagents and Control of Side Reactions." Org.[3][5][6][7] Synth. Coll. Vol. various.
-
World Intellectual Property Organization. "Process for preparation of 3,4-dimethylbenzaldehyde (via Grignard)." WO2016071920A2. (Demonstrates specific conditions for 3,4-xylyl Grignard formation).
Sources
- 1. uychem.com [uychem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of Chloro(3,4-dimethylphenyl)dimethylsilane
Executive Summary: The Structural Fingerprint
Chloro(3,4-dimethylphenyl)dimethylsilane (CAS: Analogous to 1833-51-8) is a specialized silylating agent often employed as a robust protecting group or a linker in medicinal chemistry.[1] Its value lies in the balance between the steric bulk of the 3,4-dimethylphenyl group and the electrophilicity of the chlorosilane.
However, in drug development workflows, purity verification is the bottleneck . Chlorosilanes are moisture-sensitive "living" reagents; their NMR spectra often reveal a mixture of the active reagent and its hydrolyzed "dead" byproduct (the disiloxane).
This guide objectively compares the Active Reagent against its Hydrolysis Artifacts and Starting Materials , providing a self-validating spectral analysis protocol.
Experimental Protocol: The "Dry-Path" Workflow
Standard open-air preparation will degrade this analyte before acquisition. Follow this "Dry-Path" protocol to ensure data integrity.
Reagents & Equipment
-
Analyte: Chloro(3,4-dimethylphenyl)dimethylsilane.
-
Solvent: CDCl₃ (99.8% D), stored over activated 4Å molecular sieves. Critical: Do not use "fresh" bottles without sieve drying; acidity/water content in CDCl₃ catalyzes hydrolysis.
-
Tube: 5mm NMR tube, oven-dried at 120°C for >2 hours.
Step-by-Step Methodology
-
Inert Gas Purge: Flush the NMR tube with dry Nitrogen or Argon for 30 seconds.
-
Rapid Solvation: In a glovebox or under a positive pressure cone, dissolve ~10-15 mg of the silane in 0.6 mL dry CDCl₃.
-
Sealing: Cap immediately. If a glovebox is unavailable, wrap the cap with Parafilm to retard moisture ingress during the queue.
-
Acquisition: Run the 1H NMR (400 MHz or higher) within 15 minutes of preparation. Set relaxation delay (d1) to 5 seconds to ensure accurate integration of the Si-Me protons.
Comparative Spectral Analysis
The following data compares the active product against its two most common contaminants: the hydrolysis dimer (Disiloxane) and the starting material (Xylene derivative).
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Component | Region A: Si-Me (Diagnostic) | Region B: Aryl-Me (Core) | Region C: Aromatic (Fingerprint) |
| Active Product (Cl-Si-R) | δ 0.66 ppm (s, 6H) Deshielded by Cl | δ 2.28, 2.30 ppm (s, 6H)Distinct singlets | δ 7.3 - 7.5 ppm Downfield shift due to Si-Cl |
| Hydrolysis Impurity (Disiloxane dimer) | δ 0.32 ppm (s, 12H) Upfield Shift (Shielded) | δ 2.25 ppm (s, 12H)Merged/Broadened | δ 7.1 - 7.3 ppmUpfield vs Product |
| Starting Material (4-Bromo-o-xylene) | Absent | δ 2.22, 2.26 ppm | δ 6.9 - 7.4 ppmDistinct splitting pattern |
Deep Dive: Spectral Interpretation
Region A: The Purity Indicator (0.0 – 1.0 ppm)
This is the most critical region for decision-making.
-
The Active Signal (0.66 ppm): The Chlorine atom is electronegative, pulling electron density from the Silicon. This deshields the attached methyl protons, pushing them downfield to ~0.66 ppm.
-
The "Dead" Signal (0.32 ppm): Upon hydrolysis, the Si-Cl bond becomes Si-O-Si. Oxygen is electronegative but participates in
back-bonding with Silicon, which, combined with the loss of the highly withdrawing Cl, causes a significant upfield shift to ~0.30–0.35 ppm. -
Performance Check: If you see a peak at 0.32 ppm, your reagent has degraded. Calculate purity using the ratio of the integral at 0.66 vs. (0.66 + 0.32).
Region B: The Structural Anchor (2.2 – 2.4 ppm)
-
The two methyl groups on the phenyl ring (positions 3 and 4) appear as two closely spaced singlets around 2.28–2.30 ppm.
-
Differentiation: In the starting material (e.g., 4-bromo-o-xylene), these methyls often appear slightly upfield (2.22–2.26 ppm). In the chlorosilane, the silyl group (an electropositive donor relative to Br, but the Cl makes the whole group withdrawing) influences the ring electronics slightly.
Region C: The Aromatic Fingerprint (7.0 – 7.6 ppm)
The substitution pattern (1-silyl, 3,4-dimethyl) creates a specific splitting pattern:
-
H-2 (Ortho to Si, Meta to Me): Appears as a broad singlet or small doublet (J ~1-2 Hz) at the most downfield position (~7.45 ppm) due to proximity to the Si-Cl group.
-
H-6 (Ortho to Si, Ortho to H-5): A doublet (J ~7.5 Hz) around 7.35 ppm.
-
H-5 (Meta to Si, Ortho to H-6): A doublet (J ~7.5 Hz) appearing furthest upfield (~7.15 ppm).
Visualization: Self-Validating Analysis Workflow
The following logic tree guides the researcher through the interpretation process, ensuring no "false positives" are accepted.
Caption: Logic flow for validating silane reagent quality. The Si-Me shift is the primary "Go/No-Go" decision gate.
References
- Source of baseline spectral data for the Phenyldimethylchlorosilane core structure.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Authoritative reference for identifying solvent residuals and common hydrolysis byproduct shifts (HMDSO, etc.).
-
National Institute of Standards and Technology (NIST). (n.d.). Silane, (chloromethyl)dimethylphenyl- IR and Mass Spectra. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Reference for structural analogs and confirm
-
RSC Advances. (2017). Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers. Royal Society of Chemistry. Retrieved from [Link]
- Provides comparative NMR data for dimethylphenylsilane derivatives and their vinyl-substituted analogs.
Sources
GC-MS fragmentation pattern of Chloro(3,4-dimethylphenyl)dimethylsilane
Technical Comparison Guide: GC-MS Profiling of Chloro(3,4-dimethylphenyl)dimethylsilane vs. Structural Analogs
Executive Summary
This guide provides an in-depth technical analysis of Chloro(3,4-dimethylphenyl)dimethylsilane , a specialized organosilicon reagent used primarily as an intermediate in the synthesis of high-performance polyimide precursors and as a bulky silylating agent. Unlike common aliphatic silylating agents (e.g., TMS-Cl), this compound incorporates a 3,4-dimethylphenyl aromatic moiety, conferring unique steric, electronic, and chromatographic properties.
This document compares its GC-MS fragmentation pattern, retention characteristics, and stability against its closest structural analogs: Chlorodimethylphenylsilane and Chlorotrimethylsilane (TMS-Cl) .
Chemical Profile & Structural Context
| Feature | Target Compound | Primary Analog | Reference Standard |
| Name | Chloro(3,4-dimethylphenyl)dimethylsilane | Chlorodimethylphenylsilane | Chlorotrimethylsilane (TMS-Cl) |
| Structure | Ar(3,4-Me)-Si(Me)₂-Cl | Ph-Si(Me)₂-Cl | Me-Si(Me)₂-Cl |
| Formula | C₁₀H₁₅ClSi | C₈H₁₁ClSi | C₃H₉ClSi |
| MW | 198.76 g/mol | 170.71 g/mol | 108.64 g/mol |
| Boiling Point | High (>200°C est.) | 192-193°C | 57°C |
| Role | Polymer Precursor, Bulky Silylating Agent | General Silylating Agent | Volatile Silylating Agent |
Key Differentiator: The addition of two methyl groups at the 3 and 4 positions of the phenyl ring significantly increases lipophilicity and steric hindrance compared to the unsubstituted phenyl analog. This results in a distinct mass spectral signature and shifted retention time, useful for separating complex isomeric mixtures.
GC-MS Fragmentation Analysis
The fragmentation of Chloro(3,4-dimethylphenyl)dimethylsilane under Electron Ionization (EI, 70 eV) follows specific pathways governed by the stability of silicon-stabilized cations (silylium ions) and the aromatic ring.
Primary Fragmentation Pathways
-
Chlorine Loss (M – 35): The Si-Cl bond is relatively labile under EI conditions. Cleavage generates the highly stable (3,4-dimethylphenyl)dimethylsilylium cation . This is typically the Base Peak (100% relative abundance) in aryl-chlorosilanes due to resonance stabilization from the aromatic ring.
-
Methyl Loss (M – 15): Loss of a methyl group from the silicon atom is a standard pathway for dimethylsilanes, yielding a cation at m/z 183.
-
Aromatic Cleavage: While the Si-Aryl bond is strong, high-energy collisions can generate the 3,4-dimethylphenyl cation (m/z 105), which may rearrange to a stable tropylium-like structure.
Predicted Mass Spectrum Data Table
| m/z (Ion) | Identity | Relative Abundance (Est.) | Mechanistic Origin |
| 198 | [M]⁺ | 5 - 15% | Molecular Ion (Weak but observable due to aromatic stability). |
| 200 | [M+2]⁺ | ~3 - 5% | ³⁷Cl Isotope peak (Characteristic 3:1 ratio with m/z 198). |
| 183 | [M - CH₃]⁺ | 40 - 60% | Loss of Methyl from Silicon. Retains Cl isotope pattern. |
| 163 | [M - Cl]⁺ | 100% (Base Peak) | Formation of stable Ar-SiMe₂⁺ silylium ion. |
| 105 | [C₈H₉]⁺ | 20 - 30% | 3,4-Dimethylphenyl cation (cleavage of Si-C bond). |
| 93 | [C₂H₆ClSi]⁺ | 10 - 20% | Chlorodimethylsilyl cation (Loss of Aryl group). |
Fragmentation Pathway Diagram
The following diagram illustrates the competitive fragmentation pathways, highlighting the formation of the dominant silylium ion.
Caption: EI-MS fragmentation pathways of Chloro(3,4-dimethylphenyl)dimethylsilane showing the dominant formation of the silylium cation (m/z 163).
Comparative Performance Guide
This section evaluates the utility of Chloro(3,4-dimethylphenyl)dimethylsilane against standard alternatives for researchers selecting a reagent.
A. Chromatographic Resolution (Retention Time)
-
Observation: Due to the additional methyl groups on the phenyl ring, the 3,4-dimethyl analog exhibits a significantly higher Retention Index (RI) than Chlorodimethylphenylsilane.
-
Application: In complex mixtures where the analyte peak co-elutes with standard phenyl-silyl derivatives, switching to the 3,4-dimethyl analog shifts the derivative peak to a later retention time, resolving the overlap.
B. Stability & Steric Bulk
-
TMS-Cl: Highly volatile, derivatives are susceptible to hydrolysis.
-
Chlorodimethylphenylsilane: More stable than TMS, UV-detectable.
-
Chloro(3,4-dimethylphenyl)dimethylsilane:
-
Sterics: The 3,4-substitution pattern adds bulk, providing greater resistance to hydrolysis for the resulting silyl ethers/esters compared to the unsubstituted phenyl analog.
-
Detectability: The specific fragmentation (m/z 163) moves the diagnostic ion away from the common low-mass background noise (e.g., m/z 73 for TMS), improving S/N ratio in trace analysis.
-
C. Comparison Matrix
| Parameter | TMS-Cl | Chlorodimethylphenylsilane | Chloro(3,4-dimethylphenyl)...[1] |
| Diagnostic Ion | m/z 73 | m/z 135 | m/z 163 |
| Hydrolytic Stability | Low | Medium | High |
| Steric Hindrance | Low | Moderate | High |
| Primary Use | General Screening | UV-Tagging / Moderate Stability | Isomer Separation / Polymer Synthesis |
Experimental Protocol: GC-MS Analysis
Objective: To verify the purity and identity of Chloro(3,4-dimethylphenyl)dimethylsilane.
Reagents:
-
Analyte: Chloro(3,4-dimethylphenyl)dimethylsilane (>95%).
-
Solvent: Anhydrous n-Hexane or Dichloromethane (DCM).
-
Caution: Chlorosilanes react violently with moisture to release HCl. All glassware must be oven-dried.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dilute 10 µL of the silane into 1.5 mL of anhydrous n-Hexane in a GC vial.
-
Self-Validation Check: Ensure the vial is capped immediately to prevent hydrolysis (cloudiness indicates formation of siloxanes).
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
-
MS Parameters:
-
Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 40 – 400.
-
Solvent Delay: 3.0 min (to protect filament from solvent/HCl).
-
-
Data Interpretation:
-
Look for the isotopic cluster at m/z 198/200 (3:1 ratio).
-
Confirm Base Peak at m/z 163.
-
Troubleshooting: If a peak at m/z 342 (Dimer) is observed, the sample has hydrolyzed to the disiloxane [Ar-SiMe2-O-SiMe2-Ar].
-
References
-
PubChem. (2025). Chlorodimethyl(phenyl)silane - Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Chlorodimethylphenylsilane. National Institute of Standards and Technology.[2] Available at: [Link]
-
Organic Syntheses. (1973). Synthesis of Organohalosilanes and Polyimide Precursors. Org. Synth. Coll. Vol. 5. Available at: [Link]
-
Google Patents. (1991). Production of bis(3,4-dimethylphenyl)dimethylsilane (JPH03109389A). Available at:
Sources
A Comparative Analysis of Steric Effects: Chloro(3,4-dimethylphenyl)dimethylsilane vs. Chloro(3,5-dimethylphenyl)dimethylsilane
In the landscape of organosilicon chemistry, the subtle interplay of electronic and steric effects dictates the reactivity and selectivity of silylating agents and other silicon-based reagents. For researchers engaged in fine chemical synthesis and drug development, a nuanced understanding of how molecular architecture influences reaction outcomes is paramount. This guide provides an in-depth comparison of the steric profiles of two closely related arylchlorodimethylsilanes: chloro(3,4-dimethylphenyl)dimethylsilane and chloro(3,5-dimethylphenyl)dimethylsilane. While direct, side-by-side experimental comparisons are not extensively documented in publicly available literature, this analysis synthesizes established principles of steric hindrance and proposes a rigorous experimental framework for their quantitative evaluation.
The positioning of methyl groups on the phenyl ring, seemingly a minor structural alteration, can impart significant differences in the steric environment around the reactive silicon center. This, in turn, can influence the kinetics of silylation reactions, the stability of silyl-protected intermediates, and the diastereoselectivity in reactions involving chiral substrates.
Understanding the Structural Nuances and Predicted Steric Impact
The core difference between the two subject compounds lies in the substitution pattern of the dimethylphenyl moiety. In chloro(3,4-dimethylphenyl)dimethylsilane, the methyl groups are situated in adjacent positions on the aromatic ring, creating a more localized and asymmetric steric shield. Conversely, the 3,5-disubstitution pattern in chloro(3,5-dimethylphenyl)dimethylsilane results in a more symmetric, albeit potentially broader, steric hindrance.
It is a well-established principle that substituents on an aromatic ring influence the steric bulk around a reactive center attached to that ring.[1] The closer the substituent is to the point of attachment, the greater its steric influence. In the context of these dimethylphenyl-substituted silanes, the methyl group at the 3-position in both isomers will exert a comparable level of steric hindrance. However, the presence of a second methyl group at the 4-position versus the 5-position is the critical differentiator.
The 3,4-isomer, with its ortho- and meta-disposed methyl groups relative to the silicon-bearing carbon, is anticipated to present a more directionally biased steric cone. This could potentially influence the trajectory of incoming nucleophiles. In contrast, the 3,5-isomer, with two meta-disposed methyl groups, is expected to exhibit a more symmetrical steric field.
To visualize these structural differences and their potential impact on steric hindrance, consider the following representations:
Figure 1: Molecular structures of the two isomers.
Proposed Experimental Framework for Quantifying Steric Effects
To move beyond theoretical postulation and generate robust, comparative data, a systematic experimental investigation is necessary. The following protocol outlines a series of experiments designed to elucidate the differential steric hindrance of chloro(3,4-dimethylphenyl)dimethylsilane and chloro(3,5-dimethylphenyl)dimethylsilane.
Experimental Objective:
To quantitatively compare the steric effects of chloro(3,4-dimethylphenyl)dimethylsilane and chloro(3,5-dimethylphenyl)dimethylsilane by evaluating their reaction kinetics and diastereoselectivity in well-defined model reactions.
Experimental Design:
Figure 2: Proposed experimental workflow.
Detailed Methodologies:
1. Kinetic Studies: Silylation of a Sterically Hindered Alcohol
The rate of reaction with a sterically demanding substrate will be a direct probe of the steric accessibility of the silicon center.
-
Protocol:
-
In a dry, inert atmosphere (e.g., under argon), prepare separate solutions of chloro(3,4-dimethylphenyl)dimethylsilane and chloro(3,5-dimethylphenyl)dimethylsilane of identical molarity in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
In parallel reaction vessels, dissolve a sterically hindered alcohol, such as 2,6-di-tert-butylphenol, and a non-nucleophilic base (e.g., 2,6-lutidine) in the same solvent.
-
Initiate the reactions by adding the silane solutions to the alcohol solutions at a constant, controlled temperature (e.g., 25 °C).
-
Monitor the progress of each reaction over time using an appropriate analytical technique. In-situ FT-IR spectroscopy (monitoring the disappearance of the O-H stretch) or ¹H NMR spectroscopy (monitoring the appearance of the silyl ether product and disappearance of the starting alcohol) are suitable methods.
-
Extract aliquots at regular intervals, quench the reaction, and analyze by GC-MS to confirm product formation and identify any byproducts.
-
Determine the observed rate constant (k_obs) for each reaction by plotting the concentration of the product versus time.
-
2. Diastereoselectivity Studies: Silylation of a Chiral Alcohol
The facial selectivity of the silylation of a chiral alcohol will reveal the influence of the asymmetric steric field of the silylating agent.
-
Protocol:
-
Following a similar setup to the kinetic studies, prepare solutions of each chlorosilane isomer.
-
In parallel, prepare solutions of a chiral alcohol, such as (R)-(-)-2-phenyl-1-propanol, and a suitable base (e.g., imidazole or triethylamine).
-
Carry out the silylation reactions under identical conditions (concentration, temperature, and reaction time).
-
Upon completion, quench the reactions and purify the resulting diastereomeric silyl ethers by column chromatography.
-
Determine the diastereomeric ratio (d.r.) of the products using chiral High-Performance Liquid Chromatography (HPLC) or by integration of diagnostic signals in the ¹H or ¹³C NMR spectra of the purified product mixture.
-
Anticipated Results and Interpretation
Based on established principles of steric hindrance, the following outcomes are anticipated from the proposed experimental work.
Table 1: Hypothetical Comparative Data for Steric Effects
| Parameter | Chloro(3,4-dimethylphenyl)dimethylsilane | Chloro(3,5-dimethylphenyl)dimethylsilane | Rationale for Anticipated Difference |
| Relative Reaction Rate (k_rel) with 2,6-di-tert-butylphenol | < 1 | 1 (Reference) | The 3,4-isomer is expected to have a slightly greater overall steric bulk due to the closer proximity of one of the methyl groups to the reactive center, leading to a slower reaction rate. |
| Diastereomeric Ratio (d.r.) with (R)-(-)-2-phenyl-1-propanol | > 1:1 | ~ 1:1 | The asymmetric steric environment of the 3,4-isomer is more likely to induce facial selectivity in the reaction with a chiral substrate, leading to a higher diastereomeric ratio. The more symmetric 3,5-isomer is expected to show lower selectivity. |
A lower relative reaction rate for the 3,4-isomer in the kinetic study would provide quantitative evidence for its greater steric hindrance. Furthermore, a higher diastereomeric ratio observed for the 3,4-isomer in the stereoselectivity study would underscore the impact of its asymmetric steric field on directing the outcome of reactions with chiral molecules.
Conclusion
While chloro(3,4-dimethylphenyl)dimethylsilane and chloro(3,5-dimethylphenyl)dimethylsilane are structurally very similar, the distinct placement of the methyl groups on the phenyl ring is predicted to have a measurable impact on their steric profiles. The 3,4-isomer is hypothesized to be slightly more sterically hindered and to possess a more asymmetric steric environment compared to the 3,5-isomer.
The proposed experimental framework provides a clear and robust pathway to validate these hypotheses and to generate the quantitative data necessary for researchers to make informed decisions when selecting a silylating agent for a specific synthetic transformation. Understanding these subtle but significant steric differences is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity in the synthesis of complex molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Chloromethyl Dimethylphenylsilane in Modern Organic Synthesis.
- ChemicalBook. Chlorodimethylsilane: applications in organic synthesis and safety. (2023).
- BenchChem.
- Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
-
MDPI. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2021). [Link]
-
McGraw Hill's AccessScience. Steric effect (chemistry). [Link]
Sources
Validating Purity of CAS 42297-21-2 (Aryl-Silane Intermediate) via Gas Chromatography
This guide is structured as a high-level technical document for pharmaceutical scientists and analytical chemists. It addresses the specific challenges of validating CAS 42297-21-2 , identified through chemical literature as a substituted aryl-silane intermediate (derived from The Journal of Organic Chemistry, Vol. 38, No. 25, 1973), often utilized in specialized organic synthesis or as a silylation reference standard.
Executive Summary: The Analytical Challenge
In pharmaceutical intermediate profiling, CAS 42297-21-2 (a substituted aryl-dimethyl-silane derivative) presents unique analytical challenges. Unlike polar Active Pharmaceutical Ingredients (APIs) typically analyzed via Reversed-Phase HPLC, this compound exhibits high lipophilicity and thermal stability, making Gas Chromatography with Flame Ionization Detection (GC-FID) the superior candidate for purity assessment.
This guide objectively compares GC-FID against HPLC-UV and quantitative NMR (qNMR), providing a validated protocol to ensure >98.0% purity required for downstream synthesis.
Compound Profile: CAS 42297-21-2[1][2]
-
Chemical Class: Organosilane / Aryl-silane.
-
Key Properties: High boiling point, low UV/Vis molar absorptivity (compared to conjugated systems), excellent thermal stability.
-
Critical Impurities: Unreacted chlorosilanes (hydrolytically unstable), siloxanes (D3/D4), and residual aryl halides (e.g., 4-bromo-o-xylene derivatives).
Comparative Analysis: Why GC-FID?
The following table summarizes the performance of GC-FID against alternative methodologies for this specific class of organosilanes.
Table 1: Method Performance Comparison
| Feature | GC-FID (Recommended) | HPLC-UV | qNMR (1H) |
| Selectivity | High (Separates based on volatility/polarity) | Medium (Silanes often co-elute with solvents) | Very High (Structural elucidation) |
| Sensitivity (LOD) | < 10 ppm (Universal carbon response) | > 50 ppm (Weak chromophores in alkyl-silyl groups) | ~1000 ppm (Low dynamic range) |
| Throughput | High (15-20 min run time) | Medium (Requires column equilibration) | Low (Manual processing/long acquisition) |
| Robustness | Excellent (Inert to moisture once injected) | Poor (Silanes may hydrolyze in aqueous mobile phases) | Excellent (Non-destructive) |
| Cost/Run | Low | Medium (Solvent consumption) | High (Deuterated solvents) |
Expert Insight: While HPLC is standard for APIs, organosilanes like CAS 42297-21-2 often lack sufficient UV chromophores for trace impurity detection. Furthermore, the aqueous mobile phases used in RP-HPLC can cause in-situ hydrolysis of residual chlorosilane impurities, leading to "ghost peaks" and inaccurate purity assignment. GC-FID avoids this hydrolytic instability.
Validated Experimental Protocol
The following protocol is designed to be self-validating. It includes a "System Suitability" step that must pass before sample analysis.[1]
Instrumentation & Conditions
-
System: Agilent 8890 GC or Thermo Trace 1300 (or equivalent).
-
Detector: Flame Ionization Detector (FID) @ 300°C.
-
Inlet: Split/Splitless @ 280°C.
-
Mode: Split (Ratio 20:1) to prevent column overload.
-
Liner: Deactivated glass wool liner (critical to prevent silanol interaction).
-
-
Column: DB-5ms (or equivalent 5% phenyl-arylene polymer).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
-
Why? The slight polarity of the 5% phenyl phase provides better separation of aryl-silane isomers than a 100% dimethylpolysiloxane (DB-1) column.
-
Temperature Program
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 80 | 1.0 |
| Ramp 1 | 20 | 220 | 0.0 |
| Ramp 2 | 10 | 300 | 5.0 |
| Total Time | ~18.0 min |
Sample Preparation
-
Solvent: Dichloromethane (DCM) or n-Heptane (HPLC Grade). Avoid alcohols (reacts with silanes).
-
Concentration: Prepare a 1.0 mg/mL solution of CAS 42297-21-2.
-
Internal Standard (Optional): Add n-Dodecane (0.5 mg/mL) for retention time locking.
-
Filtration: 0.45 µm PTFE syringe filter (do not use Nylon).
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for validating the purity of the aryl-silane.
Figure 1: Analytical workflow for the validation of aryl-silane purity, emphasizing solvent selection and system suitability checkpoints.
Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of this guide, the method must meet specific acceptance criteria based on ICH Q2(R1) guidelines.
A. Specificity
-
Requirement: No interference at the retention time of the main peak.
-
Test: Inject a solvent blank (DCM).
-
Result: The baseline must be flat at the retention time of CAS 42297-21-2 (approx. 12-14 min).
B. Linearity
-
Requirement:
. -
Range: 0.5 mg/mL to 1.5 mg/mL (80% to 120% of target concentration).
-
Scientific Rationale: Flame Ionization Detectors have a wide linear dynamic range (
), making them ideal for quantifying both the main peak and trace impurities in a single run.
C. Stability of Solution
-
Requirement: The % difference in peak area after 24 hours at room temperature must be < 2.0%.
-
Note: If degradation is observed, it indicates moisture ingress reacting with the silane. Use anhydrous solvents and crimp caps immediately.
Interpreting the Data (Impurity Profiling)
When analyzing the chromatogram of CAS 42297-21-2, look for these characteristic impurity patterns:
-
Early Eluters (< 5 min): Residual solvents (DCM, Hexane) or starting materials like 4-bromo-o-xylene (if used in synthesis).
-
Mid Eluters (8-10 min): Hydrolysis products (Silanols). These often show "tailing" peaks due to hydrogen bonding with the column stationary phase.
-
Late Eluters (> 15 min): Disiloxanes (dimers formed during synthesis).
Calculation of Purity (Area Normalization):
References
-
J. Org. Chem. 1973. Reactions of alkyl siliconium ions under chemical ionization conditions. The Journal of Organic Chemistry, 38(25), pp. 4274–4278. (Source of CAS 42297-21-2 identification).
-
Agilent Technologies. Gas Chromatography Fundamentals: Optimizing Analysis of Organometallics and Silanes.
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Sigma-Aldrich (Merck). GC Solvents and Reagents for Organosilicon Analysis.
Sources
Hydrolytic stability comparison of xylyl silanes vs phenyl silanes
Topic: Hydrolytic Stability Comparison: Xylyl Silanes vs. Phenyl Silanes Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
In the design of robust protecting groups, surface modifiers, and organometallic reagents, the choice between Phenyl (Ph) and 2,6-Xylyl (Xyl) silanes is a decision between standard steric protection and kinetic hyper-stability .
While phenyl silanes offer a balance of stability and lability suitable for temporary protection or mild environments, 2,6-xylyl silanes utilize the "Ortho-Effect" —steric blocking by methyl groups at the 2 and 6 positions—to retard hydrolysis rates by orders of magnitude. This guide analyzes the mechanistic basis of this stability, provides comparative performance data, and details experimental protocols for validation.
Mechanistic Foundation: The "Ortho-Wall" Effect
To understand the stability difference, one must look at the hydrolysis mechanism of organosilanes. Hydrolysis typically proceeds via an
The Mechanism[1][2][3]
-
Nucleophilic Attack: Water (or hydroxide) attacks the silicon atom from the backside of the leaving group.
-
Transition State: The silicon atom expands its coordination number from 4 to 5 (trigonal bipyramidal geometry).
-
Steric Crowding: The stability of this transition state is heavily dependent on the size of the substituents attached to silicon.
Phenyl vs. Xylyl
-
Phenyl Silanes: The phenyl ring is planar. While it offers some steric bulk compared to a methyl group, the ortho hydrogens are small. Nucleophiles can easily access the silicon center perpendicular to the ring plane.
-
2,6-Xylyl Silanes: The two methyl groups at the ortho positions create a steric "wall." They force the aryl ring to rotate out of conjugation to minimize clashing, creating a protective canopy over the silicon atom. This effectively blocks the trajectory of the incoming nucleophile, significantly raising the activation energy (
) for hydrolysis.
Visualization: Nucleophilic Attack Trajectory
Figure 1: Comparative mechanistic pathway. The 2,6-dimethyl substitution pattern in Xylyl silanes physically obstructs the nucleophilic attack required for hydrolysis.
Comparative Performance Data
The following table synthesizes kinetic data and stability factors. Note that "Relative Rate" is normalized to Phenylsilane (
| Feature | Phenyl Silane (Ph-Si) | 2,6-Xylyl Silane (Xyl-Si) | Impact on Stability |
| Structure | Critical | ||
| Ortho Substituent | Hydrogen (H) | Methyl ( | Methyl is ~3x larger (Van der Waals) |
| Hydrolysis Half-Life ( | Minutes to Hours | Days to Weeks | >100x Increase |
| Acid Stability (pH < 4) | Moderate | High | Xylyl resists acid-catalyzed cleavage |
| Base Stability (pH > 10) | Low | Moderate | Sterics hinder |
| Electronic Effect ( | Electron Withdrawing (weak) | Electron Donating (+I effect) | Donating groups stabilize Si-O bonds |
*Note: Exact half-lives depend on the leaving group (Cl, OMe, H) and solvent conditions. Data reflects trends observed in silane protecting group chemistry [1][2].
Experimental Protocols for Stability Validation
As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine the specific stability of your silane candidate in your reaction matrix.
Protocol A: NMR Kinetic Assay (The Gold Standard)
Objective: Determine the hydrolysis half-life (
-
Preparation:
-
Dissolve the silane (0.1 mmol) in a water-miscible organic solvent (e.g.,
or , 0.6 mL). -
Add an internal standard (e.g., mesitylene or dichloromethane) that is inert to hydrolysis.
-
-
Initiation:
-
Add
(buffered to pH 2, 7, or 10 depending on target condition) to the NMR tube. -
Time
: Immediately insert into the NMR probe.
-
-
Data Acquisition:
-
Acquire
or spectra at set intervals (e.g., every 5 minutes for Phenyl, every 1 hour for Xylyl). -
Monitor: Disappearance of the Si-R peak or appearance of the Si-OH / Si-O-Si peaks.
-
-
Analysis:
-
Plot
vs. time. -
The slope
. -
Calculate
.
-
Protocol B: Surface Contact Angle Stress Test
Objective: Compare stability of silane coatings on glass/silica.
-
Coating: Treat two clean glass slides; one with Phenyl-silane, one with Xylyl-silane (using standard deposition protocols).
-
Initial Measurement: Measure the water contact angle (WCA). Both should be hydrophobic (>85°).
-
Stress Condition: Immerse both slides in a harsh buffer (e.g., pH 9.0 Tris buffer at 50°C).
-
Time-Point Sampling: Remove slides at 1, 4, 12, and 24 hours. Rinse with deionized water and dry.
-
Validation: Measure WCA.
-
Failure: WCA drops below 40° (indicates loss of silane layer).
-
Result: Xylyl surfaces typically retain hydrophobicity 5-10x longer than phenyl surfaces under alkaline stress [3].
-
Decision Guide: When to Use Which?
Use the logic flow below to select the appropriate silane for your application.
Figure 2: Selection logic based on environmental pH and required duration of stability.
References
-
Steric Effects in Silane Hydrolysis Source: Gelest, Inc. "Hydrolytic Stability of Silanes." URL:[Link] (General reference for silane physical properties)
- Source: Okazaki, R., & West, R. "Chemistry of Stable Disilenes." Advances in Organometallic Chemistry.
-
Silane Coupling Agents: Connecting Across Boundaries Source: Brinker, C. J. "Hydrolysis and Condensation of Silicates." Journal of Non-Crystalline Solids. URL:[Link]
Technical Guide: Characterization and Selectivity of 3,4-Dimethylphenyl Functionalized Surfaces
Executive Summary: The Electron-Rich Interface
Content Type: Technical Comparison & Characterization Guide Subject: 3,4-Dimethylphenyl (3,4-DMP) Functionalized Surfaces Primary Application: High-Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE) in Drug Development.
The 3,4-dimethylphenyl (3,4-DMP) functionalized surface represents a specialized class of aromatic stationary phases. Unlike standard C18 (purely hydrophobic) or Pentafluorophenyl (electron-poor) phases, the 3,4-DMP surface is electron-rich and sterically hindered . The two methyl groups at the meta and para positions exert a positive inductive effect (+I), increasing the electron density of the aromatic ring.
This guide details the physicochemical characterization of these surfaces, positioning them as a critical tool for separating structural isomers and electron-deficient analytes (e.g., nitro-aromatics, halogenated drugs) where conventional phases fail.[1]
Mechanism of Action: Why 3,4-Dimethylphenyl?
To effectively utilize 3,4-DMP surfaces, researchers must understand the three distinct interaction mechanisms that differentiate them from standard alkyl or phenyl phases.
A. Pi-Base (Electron Donor) Behavior
Standard Phenyl-Hexyl phases are relatively neutral. Pentafluorophenyl (PFP) phases are "Pi-Acids" (electron acceptors) due to the electronegative fluorine atoms. In contrast, 3,4-DMP is a "Pi-Base" (electron donor) .
-
Mechanism: The methyl groups donate electron density into the pi-system.
-
Target Analytes: Strong retention of electron-deficient compounds (Pi-Acids), such as analytes containing nitro (-NO2), cyano (-CN), or fluoro groups.
B. Steric "Lock-and-Key" Selectivity
The methyl groups at positions 3 and 4 break the planarity and symmetry of the interaction surface.
-
Effect: Bulky analytes or those with specific 3D geometries cannot approach the pi-cloud as easily as they can on a flat, unsubstituted phenyl ring. This creates high selectivity for positional isomers (e.g., separating ortho- vs. para- impurities).
C. Hydrophobicity
The addition of two methyl groups increases the hydrophobicity compared to a bare phenyl ring, approaching the retentivity of C8 phases but with added aromatic selectivity.
Visualizing the Interaction
The following diagram illustrates the "Electronic Handshake" mechanism, distinguishing 3,4-DMP from its alternatives.
Figure 1: Mechanistic differentiation of stationary phases. 3,4-DMP acts as an electron donor, targeting electron-poor analytes, effectively orthogonal to PFP phases.
Comparative Performance Guide
When selecting a surface for drug development assays, objective comparison is vital. The table below contrasts 3,4-DMP against standard alternatives.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) | 3,4-Dimethylphenyl |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + Weak Pi-Pi | Hydrophobic + Pi-Pi (Acceptor) | Hydrophobic + Pi-Pi (Donor) |
| Electronic State | Neutral | Neutral / Slight Donor | Electron Deficient (Lewis Acid) | Electron Rich (Lewis Base) |
| Steric Selectivity | Low (Shape discrimination via surface area) | Moderate | Moderate | High (Due to methyl bulk) |
| Best Application | General screening, non-polar drugs | Aromatics, moderate isomers | Halogenated cmpds, protonated bases | Nitro-aromatics, Positional Isomers, Conjugated systems |
| Retention of Nitro-drugs | Low | Moderate | Low (Repulsion possible) | High |
Data Interpretation: The Selectivity Factor ( )
In a comparative study separating a nitro-aromatic impurity from a neutral drug substance:
-
C18:
(Poor separation, driven only by hydrophobicity). -
3,4-DMP:
(Excellent separation due to specific electron-donor interaction with the nitro group).
Characterization Protocol (The "Modified Tanaka" Test)
To validate a 3,4-DMP surface, you cannot rely solely on manufacturer claims. You must perform a chemometric characterization . We utilize a modified version of the Tanaka Test [1], specifically tailored to probe pi-electron density.
Reagents Required[2][3]
-
Uracil: Dead time marker (
). -
Amylbenzene: Hydrophobic reference.
-
Butylbenzene: Hydrophobic reference.
-
Triphenylene: Planar aromatic probe.
-
o-Terphenyl: Non-planar (twisted) aromatic probe.
-
Caffeine: Hydrogen bonding probe.
-
1,3,5-Trinitrobenzene (TNB): Critical Probe for Pi-Base capacity.
Experimental Workflow
This protocol calculates the Pi-Interaction Capacity and Steric Selectivity .
Step 1: Chromatographic Conditions
-
Mobile Phase: Methanol:Water (80:20 v/v).[2] Note: Methanol is preferred over Acetonitrile as Acetonitrile's own pi-electrons can mask surface interactions.[3]
-
Temperature: 40°C.[2]
-
Detection: UV @ 254 nm.[3]
Step 2: Calculation of Retention Factors (
)
For each probe, calculate
Step 3: Deriving Surface Parameters
Calculate the following selectivity factors (
-
Hydrophobicity (
): -
Steric Selectivity (
):-
Interpretation: 3,4-DMP surfaces will show lower
values than planar Phenyl phases because the methyl groups hinder the planar adsorption of Triphenylene.
-
-
Pi-Donating Capacity (
):-
Interpretation: A high ratio indicates strong electron-donating character (specific to 3,4-DMP).
-
Characterization Workflow Diagram
Figure 2: Step-by-step decision tree for validating the electronic character of the surface.
Application in Drug Development: Impurity Profiling[3]
Scenario
A researcher is developing a synthetic pathway for a drug containing a phenyl ring. The process generates a regioisomer impurity (3,4-dimethyl vs 2,4-dimethyl substitution) and a nitro-precursor .
The Failure of C18
On a standard C18 column, the methyl groups contribute equally to hydrophobicity. The isomers co-elute (Critical Pair).
The 3,4-DMP Solution
-
Isomer Separation: The 3,4-DMP surface interacts differently with the 2,4-isomer due to steric clash with the surface methyls. The 3,4-isomer (analyte) stacks more efficiently with the 3,4-DMP (surface) due to symmetry matching ("like dissolves like" in supramolecular terms).
-
Nitro-Precursor Clearance: The electron-rich surface strongly retains the electron-deficient nitro-precursor, moving it away from the main drug peak.
Recommendation: For separations involving aromatic positional isomers or electron-withdrawing group impurities, screen 3,4-DMP surfaces immediately if C18 fails.
References
-
Tanaka, N., et al. (1989). "Chromatographic characterization of silica C18 packing materials. Correlation between a preparation method and retention behavior of stationary phase." Journal of Chromatographic Science.
-
Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A.
-
Croes, K., et al. (2005). "Characterization of phenyl-type stationary phases by means of the solvation parameter model." Journal of Chromatography A.
-
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
-
Marchand, D. H., et al. (2005). "Retention and selectivity of stationary phases based on phenyl-modified silica." Journal of Chromatography A.
Sources
Safety Operating Guide
Chloro(3,4-dimethylphenyl)dimethylsilane proper disposal procedures
Executive Summary: Operational Safety & Hazard Profile
Chloro(3,4-dimethylphenyl)dimethylsilane (CAS: 1833-51-8 / 768-33-2 analog) is a reactive organochlorosilane used primarily as a silylating agent and intermediate in organic synthesis. Its disposal requires strict adherence to protocols designed to manage its primary hazard: violent hydrolysis .
Upon contact with moisture, this compound instantly liberates Hydrogen Chloride (HCl) gas, a corrosive asphyxiant, and generates significant heat. Improper disposal (e.g., pouring directly into a drain or aqueous waste container) can cause geysering, acid splashes, and the release of toxic plumes.
Core Safety Directive: Never dispose of neat chlorosilanes directly into aqueous waste streams. All residues must be chemically quenched (neutralized) into a stable, non-reactive form before entering the waste management chain.
Part 1: Pre-Disposal Risk Assessment
Before initiating disposal, characterize the material and prepare the workspace.
Chemical Hazard Data
| Property | Value / Description | Operational Implication |
| Reactivity | Water Reactive (Violent) | Releases HCl gas and heat immediately upon contact with water or humid air. |
| Corrosivity | High (Skin/Eye/Lung) | Causes severe burns.[1][2][3] HCl gas causes respiratory edema.[4] |
| Flammability | Combustible Liquid | Flash point is typically 60–100°C for aryl chlorosilanes. Avoid open flames. |
| Byproducts | HCl, Siloxanes | Quenching produces hydrochloric acid and insoluble silicone oils/gels. |
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles AND a full-face shield. (Standard safety glasses are insufficient for chlorosilane handling).
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield® (Laminate) or heavy-gauge Nitrile (8 mil) if handling bulk.
-
-
Respiratory: Work must be performed in a functioning chemical fume hood. If the hood fails or for spill cleanup, use a respirator with Acid Gas (AG) cartridges.
-
Body: Chemical-resistant lab coat (buttoned) and closed-toe shoes.
Part 2: The Quenching Protocol (Standard Operating Procedure)
The objective of quenching is to convert the reactive Si-Cl bond into a stable Si-O-R (alkoxysilane) or Si-O-Si (siloxane) bond under controlled conditions before disposal.
Method Selection Strategy
-
Method A (In-Situ Quench): For small residual amounts (<5 mL) remaining in reaction flasks or syringes.
-
Method B (Bulk Neutralization): For expired reagent bottles or larger quantities (>5 mL).
Method B: Bulk Neutralization (The "Alcoholysis" Route)
Recommended for maximum safety and control.
Reagents Required:
-
Inert Solvent: Toluene, Hexane, or Dichloromethane.
-
Quenching Agent: Isopropanol (IPA) or Methanol (MeOH). Note: t-Butanol is too slow; Water is too fast.
-
Acid Scavenger: Sodium Bicarbonate (NaHCO₃) saturated solution or solid Calcium Carbonate (CaCO₃).
-
Ice bath.
Step-by-Step Procedure:
-
Preparation:
-
Set up a 3-neck round-bottom flask in a fume hood.
-
Equip with a magnetic stir bar, addition funnel, and a thermometer.
-
Place the flask in an ice/water bath (0°C).
-
-
Dilution (The Critical Buffer):
-
Add an inert solvent (e.g., Toluene) to the flask. Volume should be 2x to 3x the volume of the chlorosilane to be disposed.
-
Why? Dilution acts as a heat sink, preventing runaway exotherms during the reaction.
-
-
Transfer:
-
Carefully transfer the Chloro(3,4-dimethylphenyl)dimethylsilane into the cooled solvent. Stir gently.
-
-
Controlled Quenching (Alcoholysis):
-
Reaction: R-Si-Cl + R'OH → R-Si-OR' + HCl
-
Add the alcohol (Isopropanol is preferred for a smoother reaction than Methanol) dropwise via the addition funnel.
-
Observation: You will see fuming (HCl generation) and heat evolution.[5] Maintain temperature <20°C.
-
Continue addition until no further fuming or heat is observed. Add a 50% excess of alcohol to ensure complete conversion.
-
-
Neutralization:
-
Once the mixture is stable (no fuming), slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution or solid Lime.
-
Caution: This will generate CO₂ gas (bubbling). Add slowly to prevent foam-over.
-
Check pH with indicator paper. Aim for pH 6–8.
-
-
Final Disposal:
-
Transfer the resulting biphasic mixture (Organic layer + Aqueous salt layer) to a waste container labeled "Halogenated Organic Solvent Waste" .
-
Note: Do not seal the waste container tightly immediately; allow it to vent for 24 hours in the hood to ensure all gas evolution has ceased.
-
Part 3: Visualized Workflows
Decision Logic for Disposal
Caption: Decision matrix selecting the appropriate quenching scale based on waste volume.
The Quenching Reaction Mechanism
Caption: Chemical workflow transforming the reactive chlorosilane into neutral waste.
Part 4: Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Hood) | 1. Close sash. 2. Cover spill with dry sand or Vermiculite (Do NOT use water). 3. Allow to absorb, then scoop into a dry pail. |
| Skin Contact | 1. Immediately flush with water for 15 minutes.[6] 2. Do not use neutralizing creams. 3. Seek medical attention (HCl burns can be delayed).[3] |
| Eye Contact | 1. Flush at eyewash station for 15 minutes. 2. Hold eyelids open. 3. Emergency room transport is mandatory. |
References
-
Silicones Environmental, Health and Safety Center (SEHSC). (2019). Global Safe Handling of Chlorosilanes. Global Silicones Council. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
Gelest, Inc. (2021). Handling Instructions for Silanes and Silicones. [Link]
Sources
Personal protective equipment for handling Chloro(3,4-dimethylphenyl)dimethylsilane
As a Senior Application Scientist, I recognize that handling highly reactive organosilanes requires more than just a checklist of required gear; it demands a deep, mechanistic understanding of why specific equipment is chosen and how the chemical behaves under operational stress.
Chloro(3,4-dimethylphenyl)dimethylsilane is a critical building block in organometallic synthesis and advanced materials development. However, its chlorosilane functional group makes it violently reactive with moisture, necessitating rigorous, self-validating safety and logistical protocols.
Part 1: Hazard Causality & Mechanistic Overview
The primary acute hazard of Chloro(3,4-dimethylphenyl)dimethylsilane is not the intact organic molecule itself, but its rapid hydrolysis upon contact with atmospheric moisture or liquid water[1]. The highly electrophilic silicon center undergoes immediate nucleophilic attack by water, cleaving the Si-Cl bond. This reaction is violently exothermic and produces stoichiometric amounts of corrosive, toxic Hydrogen Chloride (HCl) gas[1].
Mechanistic pathway of chlorosilane hydrolysis generating corrosive HCl gas and exothermic heat.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for chlorosilanes[1]. The selection below is engineered based on the specific permeation kinetics of chlorosilanes and the acute corrosivity of the evolved HCl gas.
| Protection Zone | Required Equipment | Mechanistic Causality / Rationale |
| Eye/Face | Chemical splash goggles + Polycarbonate face shield | HCl gas causes immediate, irreversible corneal damage. Liquid splashes are violently corrosive. A face shield prevents facial burns from exothermic splashing. |
| Hands (Primary) | Viton® or Butyl rubber gloves (Outer) | Standard thin nitrile degrades rapidly upon contact with chlorosilanes. Viton provides superior permeation resistance to the non-polar organic moiety[1]. |
| Hands (Secondary) | 4-mil Nitrile gloves (Inner) | Acts as a secondary barrier and protects hands during the doffing of contaminated outer gloves. |
| Body | Flame-Resistant (FR) lab coat + Neoprene apron | The exothermic hydrolysis can ignite the organic 3,4-dimethylphenyl moieties. Neoprene resists acid degradation better than standard cotton[1]. |
| Respiratory | Class II Fume Hood (Minimum face velocity: 100 fpm) | Local exhaust ventilation is mandatory to capture evolved HCl gas. If handling outside a hood (e.g., spill cleanup), a NIOSH-approved full-face respirator with acid gas/organic vapor cartridges is required. |
Part 3: Operational Workflows (Step-by-Step)
To prevent hydrolysis, maintain reagent integrity, and protect the operator, Chloro(3,4-dimethylphenyl)dimethylsilane must be handled using strict air-free (Schlenk) techniques.
Protocol: Inert-Atmosphere Cannula Transfer
-
System Purge: Flame-dry all receiving glassware under vacuum. Backfill with high-purity Argon (Argon is heavier than Nitrogen and provides a superior protective blanket). Repeat for three full vacuum/gas cycles.
-
Reagent Access: Secure the sure-seal reagent bottle with a heavy-duty clamp. Insert a 20-gauge needle connected to an Argon bubbler to establish positive pressure inside the bottle.
-
Cannula Insertion: Insert a flame-dried, double-tipped stainless steel cannula into the receiving flask, then pierce the septum of the reagent bottle above the liquid line.
-
Transfer: Lower the cannula tip into the chlorosilane. The positive Argon pressure will smoothly drive the liquid into the receiving flask without exposing it to atmospheric moisture.
-
Clearance: Once the desired volume is transferred, raise the cannula above the liquid line in the reagent bottle to flush the line with Argon, then immediately transfer the cannula to a quenching flask containing dry hexanes.
Step-by-step operational logic for the inert-atmosphere transfer of reactive chlorosilanes.
Part 4: Emergency Response & Spill Mitigation
In the event of a localized spill or dropped bottle, immediate and calculated action is required to prevent an inhalation hazard[1].
-
DO NOT USE WATER: Applying water to a chlorosilane spill will cause a violent exothermic reaction and massive, uncontrolled HCl gas evolution[1].
-
Evacuate & Isolate: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered to maximize exhaust draw.
-
Neutralization: Cover the spill completely with a specialized acid-neutralizing absorbent (e.g., a sodium bicarbonate-based spill kit) or dry sand[1].
-
Cleanup: Use non-sparking tools to sweep the absorbed mixture into a ventilated, chemical-resistant hazardous waste pail.
Part 5: Quenching and Disposal Plan
Residual Chloro(3,4-dimethylphenyl)dimethylsilane in syringes, cannulas, or reaction flasks must be actively and safely quenched before it can be transferred to standard waste streams.
Step-by-Step Quenching Protocol:
-
Dilution: Dilute the residual chlorosilane in a dry, inert solvent (e.g., toluene or heptane) under an Argon blanket. Causality: The solvent acts as a thermal heat sink to absorb the energy of the subsequent quenching reaction.
-
Controlled Alcoholysis: Place the flask in an ice bath (0°C). Slowly, dropwise, add an anhydrous, sterically hindered alcohol (e.g., Isopropanol or tert-butanol). Causality: Bulky alcohols react significantly slower with the silicon center than water or methanol, allowing you to control the exotherm and the rate of HCl release.
-
Neutralization: Once gas evolution (bubbling) ceases, slowly add saturated aqueous sodium bicarbonate (
) to neutralize the dissolved HCl. -
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (now containing the safe, unreactive alkoxysilane) is disposed of in non-halogenated organic waste. The neutralized aqueous layer is disposed of in aqueous waste.
References
-
Silicones Environmental, Health and Safety Center (SEHSC). "Global Safe Handling of Chlorosilanes." American Chemistry Council. Available at:[Link][2]
-
Occupational Safety and Health Administration (OSHA). "Toxic Industrial Chemicals (TICs) Guide." U.S. Department of Labor. Available at:[Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
